UTA1inh-C1
Description
Properties
Molecular Formula |
C22H24N6O4S2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-2-N,4-N-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24N6O4S2/c1-29-15-7-5-13(11-17(15)31-3)24-19-26-20(28-21(27-19)34-22-23-9-10-33-22)25-14-6-8-16(30-2)18(12-14)32-4/h5-8,11-12H,9-10H2,1-4H3,(H2,24,25,26,27,28) |
InChI Key |
UESNDZITKPJWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)SC3=NCCS3)NC4=CC(=C(C=C4)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UTA1inh-C1, UTA1(inh)-C1, UTA1-inh-C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of C1-Inhibitor
Disclaimer: The query "UTA1inh-C1" did not yield specific results in scientific literature databases. It is highly probable that this is a non-standard name or a typographical error for C1-inhibitor (C1-INH) , a crucial serine protease inhibitor involved in regulating several physiological pathways. The vast majority of relevant scientific information points towards C1-inhibitor. This guide will, therefore, provide a comprehensive overview of the mechanism of action of C1-inhibitor.
For the sake of completeness, a brief mention is made of UTA1inh-A1 , a distinct molecule identified as a novel inhibitor of the kidney urea transporter UT-A1. However, detailed public information on its mechanism of action is limited.
Introduction to C1-Inhibitor (C1-INH)
C1-inhibitor (C1-INH), also known as C1 esterase inhibitor or SERPING1, is a key regulatory protein in human plasma. As a member of the serine protease inhibitor (serpin) superfamily, its primary role is to control the activation of several cascading systems, including the complement, contact (kinin-forming), coagulation, and fibrinolytic systems.[1][2] Deficiency or dysfunction of C1-INH leads to excessive activation of these systems, resulting in conditions such as hereditary angioedema (HAE).[2]
Core Mechanism of Action
The principal mechanism of action of C1-INH involves the irreversible inactivation of target serine proteases. This is achieved through a "suicide substrate" or "molecular mousetrap" mechanism characteristic of serpins. C1-INH presents a reactive center loop that mimics the natural substrate of the target protease. When the protease cleaves this loop, a rapid and extensive conformational change is triggered in the C1-INH molecule. This change traps the protease, forming a stable, covalent 1:1 stoichiometric complex that is proteolytically inactive. This complex is then recognized and cleared from circulation.
The primary targets of C1-INH are proteases within the complement and contact systems.
Regulation of the Complement System
C1-INH is the sole physiological inhibitor of the C1r and C1s subcomponents of the C1 complex, the first component of the classical complement pathway. It also inhibits Mannan-binding lectin-associated serine proteases (MASPs) of the lectin pathway.[2] By inactivating these proteases, C1-INH prevents the spontaneous and excessive activation of the complement cascade, which would otherwise lead to the generation of inflammatory mediators and cell lysis.
Figure 1. C1-Inhibitor regulation of the classical complement pathway.
Regulation of the Contact System (Kallikrein-Kinin System)
C1-INH is the primary inhibitor of plasma kallikrein and Factor XIIa (FXIIa) of the contact system. The activation of this system leads to the production of bradykinin, a potent vasodilator that increases vascular permeability.[1] By inhibiting kallikrein and FXIIa, C1-INH plays a critical role in controlling bradykinin generation, thereby preventing excessive fluid leakage into tissues and the resulting edema seen in HAE.[1]
Figure 2. C1-Inhibitor regulation of the contact system and bradykinin production.
Quantitative Data
The inhibitory activity of C1-INH has been characterized through kinetic studies and clinical measurements.
| Parameter | Value | Condition | Reference |
| Second-order rate constant (k) for C1s inhibition | 6.0 x 10⁴ M⁻¹s⁻¹ | 30°C | |
| Activation Energy for C1s inhibition | 11.0 kcal/mol | ||
| Mean C1-INH concentration in healthy individuals | 1.63 ± 0.27 (SD) µmol/L | Plasma | |
| Mean C1-INH activity in healthy individuals | 1316 mU/mL | Chromogenic assay | |
| Mean C1-INH activity in HAE patients | 260 mU/mL | Chromogenic assay | |
| Diagnostic cutoff for C1-INH activity | ~500 mU/mL | To distinguish HAE from healthy individuals |
Experimental Protocols
The function and concentration of C1-INH are assessed using several key experimental methods.
General Experimental Workflow
Figure 3. General workflow for C1-Inhibitor assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for C1-INH Concentration
This assay quantifies the amount of C1-INH protein present in a sample.
-
Principle: A sandwich ELISA format is typically used. A capture antibody specific for C1-INH is coated onto a microplate. The sample is added, and any C1-INH binds to the antibody. A second, biotinylated detection antibody that also recognizes C1-INH is added, followed by an enzyme-conjugated streptavidin (e.g., HRP). A substrate is then added, and the resulting color change is proportional to the amount of C1-INH.
-
Methodology:
-
Coat a 96-well plate with a capture antibody against human C1-INH and incubate.
-
Block non-specific binding sites.
-
Add standards and diluted patient samples to the wells and incubate for approximately 2 hours at 37°C.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated anti-C1-INH detection antibody and incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30-60 minutes at 37°C.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-25 minutes at 37°C.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the C1-INH concentration by comparing sample absorbance to a standard curve.
-
Chromogenic Assay for C1-INH Functional Activity
This assay measures the ability of C1-INH in a sample to inhibit a target protease.
-
Principle: A known amount of a target protease (e.g., C1s) is added to the plasma sample. The C1-INH in the sample will inhibit a portion of this protease. A chromogenic substrate for the protease is then added. The amount of color produced by the cleavage of the substrate by the remaining, uninhibited protease is inversely proportional to the functional C1-INH activity in the sample.
-
Methodology:
-
Prepare patient plasma or serum samples.
-
Add a standardized amount of purified C1s to the sample and incubate to allow for inhibition by C1-INH.
-
Add a chromogenic tripeptide-p-nitroanilide substrate specific for C1s.
-
Measure the rate of color development (change in absorbance over time) using a recording spectrophotometer.
-
The functional activity is determined by comparing the result to that of a reference plasma with known C1-INH activity.
-
Functional C1-Inhibitor Assay by EIA
This method assesses the functional capacity of C1-INH to bind its target.
-
Principle: This enzyme immunoassay (EIA) measures the functional activity of C1-INH by quantifying its ability to form a complex with its target enzyme (e.g., C1s). The amount of complex formed is directly related to the functional activity of the C1-inhibitor in the sample.
-
Methodology:
-
Patient serum or plasma is collected and frozen within 30 minutes. Fasting is preferred but not required.
-
The sample is incubated in a microplate well that allows for the interaction between the patient's C1-INH and a target protease.
-
The amount of functional C1-INH is then detected using an enzyme-linked immunosorbent assay that specifically measures the C1-INH that has successfully bound to its target.
-
The result is typically expressed as a percentage of the mean normal activity. A result of less than 41% is generally considered abnormal.
-
Conclusion
The mechanism of action of C1-inhibitor is central to the regulation of multiple critical plasma protease cascades. Its function as a serpin, irreversibly inactivating key enzymes of the complement and contact systems, is vital for preventing uncontrolled inflammation and maintaining vascular permeability. The quantitative and functional assays developed to measure C1-INH are essential diagnostic tools for identifying deficiencies and managing associated disorders like hereditary angioedema.
References
The Serpin C1-Inhibitor: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
C1-inhibitor (C1-INH), a pivotal member of the serine protease inhibitor (serpin) superfamily, is a cornerstone of humoral immunity and hemostasis regulation. Its primary role is to modulate the activity of the classical complement pathway and the contact system, thereby preventing spontaneous activation and controlling inflammation. Deficiency or dysfunction of C1-INH leads to hereditary angioedema (HAE), a life-threatening genetic disorder. This technical guide provides an in-depth exploration of the discovery of C1-INH, its intricate biosynthesis and regulatory pathways, its multifaceted mechanism of action, and the experimental methodologies employed for its characterization. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in the field of drug development.
Discovery
C1-inhibitor was first identified in 1957 by Ratnoff and Lepow as a heat-labile factor in human plasma capable of inhibiting the esterolytic activity of the first component of the complement system, C1.[1] Subsequent research elucidated that C1-INH is the sole plasma protease inhibitor that regulates the activation of the classical complement pathway by inactivating the proteases C1r and C1s.[1]
Biosynthesis and Regulation
C1-inhibitor is a glycoprotein with a molecular mass of approximately 105 kDa.[2] It is encoded by the SERPING1 gene, located on chromosome 11, which consists of 8 exons and 7 introns.[2][3] While the primary site of C1-INH synthesis is the liver, specifically hepatocytes, other cell types also contribute to its production, including monocytes, microglial cells, fibroblasts, and endothelial cells.[4]
The synthesis of C1-INH is upregulated by various inflammatory mediators, highlighting its role as an acute-phase protein. Key inducers of C1-INH synthesis include:
-
Interferon-gamma (IFN-γ) and Interferon-alpha (IFN-α) [4][5]
-
Colony-stimulating factor-1 (CSF-1) [4]
Androgens have also been observed to increase plasma levels of C1-INH, although a direct effect on its synthesis has not been definitively established.[4]
Mechanism of Action
C1-INH is a serpin that employs a characteristic "suicide substrate" mechanism to irreversibly inhibit its target proteases. The inhibitor presents a reactive center loop that mimics the natural substrate of the protease. Upon cleavage of this loop, a conformational change is triggered, forming a stable covalent bond between the inhibitor and the protease, thereby inactivating it.[1]
The primary targets of C1-INH are proteases of the complement and contact systems:
-
Complement System: C1-INH is the principal inhibitor of the classical complement pathway, targeting the active enzymes C1r and C1s . It also inhibits MASP2 of the lectin pathway.[1] By controlling these initial activation steps, C1-INH prevents the uncontrolled consumption of complement components C4 and C2.[3]
-
Contact System: C1-INH is the major regulator of the contact system, which is involved in inflammation and blood coagulation. It inhibits Factor XIIa and plasma kallikrein .[1][3] The inhibition of plasma kallikrein is critical, as this enzyme is responsible for the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability.[6][7]
Experimental Protocols
The assessment of C1-INH is crucial for the diagnosis of HAE and for monitoring therapeutic interventions. Both quantitative and functional assays are employed.
Quantitative Assays
These assays measure the concentration of C1-INH protein in a sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method that utilizes antibodies specific to C1-INH to quantify its concentration.
-
Nephelometry: This technique measures the turbidity of a sample after the addition of an antibody that binds to C1-INH, forming immune complexes.
Functional Assays
These assays evaluate the inhibitory activity of C1-INH.
-
Chromogenic Assays: These assays measure the ability of C1-INH in a sample to inhibit a known amount of a target protease (e.g., C1s or kallikrein). The residual protease activity is then determined by the cleavage of a chromogenic substrate.[8][9][10]
-
C1s-Binding Assays: These assays quantify the amount of C1-INH that can bind to its target protease, C1s.[10]
Quantitative Data
The following tables summarize key quantitative data related to C1-inhibitor.
Table 1: C1-Inhibitor Reference Ranges in Plasma/Serum
| Parameter | Reference Range | Units |
| C1-INH Concentration (Quantitative) | 0.15 - 0.35 | g/L |
| C1-INH Functional Activity | >67% (Normal) | % |
| 41 - 67% (Equivocal) | % | |
| <41% (Abnormal) | % |
Data sourced from multiple laboratory references.[11][12]
Table 2: C1-Inhibitor Levels in Hereditary Angioedema (HAE)
| HAE Type | C1-INH Concentration | C1-INH Functional Activity | Prevalence |
| Type I | Low | Low | ~85% |
| Type II | Normal or Elevated | Low | ~15% |
Data based on clinical findings for HAE patients.[12]
Table 3: Performance of a Chromogenic Functional C1-INH Assay
| Parameter | Value |
| Intra-assay Precision (CV) | 1.3 - 4.5% |
| Inter-assay Precision (CV) | 3.0 - 6.0% |
| Sensitivity for AE | 100% |
| Specificity for AE | 97.2% |
CV: Coefficient of Variation; AE: Angioedema. Data from a study evaluating the Berichrom® fC1-INH assay.[8][9]
Conclusion
C1-inhibitor is a critical regulator of inflammatory and coagulation pathways. A thorough understanding of its discovery, biosynthesis, and mechanism of action is essential for the development of novel therapeutics for HAE and other conditions where its function is implicated. The experimental protocols outlined provide the foundation for accurate diagnosis and monitoring of C1-INH-related disorders. Continued research into the complex biology of C1-inhibitor holds promise for advancing the management of these challenging diseases.
References
- 1. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and regulation of the C1 inhibitor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C1-inhibitor - Wikipedia [en.wikipedia.org]
- 4. Regulation of C1 inhibitor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and regulation of C1 inhibitor in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are C1-INH inhibitors and how do they work? [synapse.patsnap.com]
- 7. beckerentandallergy.com [beckerentandallergy.com]
- 8. Quantification of C1 inhibitor activity using a chromogenic automated assay: analytical and clinical performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. angioedemanews.com [angioedemanews.com]
- 11. Pathology [thepathologycentre.org]
- 12. C1 Esterase Inhibitor, Functional | MLabs [mlabs.umich.edu]
In Vivo Efficacy of Small Molecule Urokinase-Type Plasminogen Activator Receptor (uPAR) Inhibitors in Murine Models: A Technical Overview
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "UTA1inh-C1." This technical guide, therefore, focuses on a well-characterized small molecule inhibitor of the urokinase-type plasminogen activator (uPA) and its receptor (uPAR) interaction, IPR-803 (also referred to as compound 4 in primary literature), for which in vivo mouse model data is publicly available. The experimental designs and findings presented herein are based on published research for IPR-803 and serve as a representative example of the in vivo evaluation of a uPA-uPAR inhibitor.
Introduction
The interaction between the urokinase-type plasminogen activator (uPA) and its cell surface receptor (uPAR) is a critical nexus in cancer progression, promoting cell signaling and proteolytic cascades that facilitate tumor invasion and metastasis. Small molecule inhibitors targeting the uPA-uPAR protein-protein interaction represent a promising therapeutic strategy to abrogate these pathological processes. This document provides a technical overview of the in vivo effects of a representative uPA-uPAR inhibitor, IPR-803, in a murine model of breast cancer metastasis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
The binding of uPA to uPAR initiates a cascade of events that includes the conversion of plasminogen to plasmin, which in turn can degrade components of the extracellular matrix (ECM) and activate matrix metalloproteinases (MMPs). This proteolytic activity is crucial for cancer cells to break through tissue barriers and metastasize. Small molecule inhibitors like IPR-803 are designed to physically block the interaction between uPA and uPAR, thereby preventing the downstream signaling and proteolytic events.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of IPR-803 in a murine model of breast cancer.
Table 1: In Vivo Pharmacokinetics of IPR-803 in NOD-SCID Mice
| Parameter | Value |
| Half-life (t1/2) | ~5 hours |
| Peak Plasma Concentration (Cmax) | 5 µM |
| Tumor Tissue Concentration (up to 10 hours) | ~5 µM |
Data extracted from Mani et al., 2013.
Table 2: Efficacy of IPR-803 in a Murine Breast Cancer Metastasis Model
| Treatment Group | Number of Mice with Severe/Marked Lung Metastasis | Total Number of Mice |
| Untreated Control | 10 | Not specified |
| IPR-803 Treated | 4 | Not specified |
Data extracted from Mani et al., 2013.
Experimental Protocols
This section details the methodologies employed in the in vivo assessment of IPR-803.
Animal Model
-
Species: Mouse
-
Strain: Non-obese diabetic/severe combined immunodeficient (NOD-SCID) or similar immunocompromised strain (e.g., NSG) to allow for the engraftment of human tumor cells.
-
Gender: Female
-
Justification: These strains lack a functional adaptive immune system, preventing the rejection of human tumor xenografts.
Tumor Cell Line and Implantation
-
Cell Line: Highly malignant human breast cancer cell line, such as TMD-MDA-MB-231.
-
Implantation Site: Mammary fat pads to mimic the primary tumor site.
-
Procedure: A suspension of tumor cells is injected into the mammary fat pad of the mice. Tumor growth is monitored over time.
Drug Administration
-
Compound: IPR-803 (synthesized and purified).
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosing Regimen: Specific dosing schedule (e.g., daily, every other day) and concentration would be determined by initial dose-ranging studies to establish a maximum tolerated dose.
Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of IPR-803 in vivo.
-
Methodology:
-
Administer a single dose of IPR-803 to a cohort of mice.
-
Collect blood samples at various time points post-administration.
-
At selected time points, euthanize mice and collect tumor tissue.
-
Extract IPR-803 from plasma and homogenized tumor tissue.
-
Quantify the concentration of IPR-803 using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate pharmacokinetic parameters (half-life, peak concentration, etc.) from the concentration-time data.
-
Efficacy Studies (Metastasis Model)
-
Objective: To evaluate the ability of IPR-803 to inhibit tumor metastasis.
-
Methodology:
-
Implant TMD-MDA-MB-231 cells into the mammary fat pads of female NSG mice.
-
Allow primary tumors to establish and grow.
-
Randomize mice into treatment and control groups.
-
Administer IPR-803 or a vehicle control according to a predetermined schedule.
-
At the end of the study period (e.g., after several weeks), euthanize the mice.
-
Harvest lungs and other potential metastatic sites.
-
Fix tissues in formalin and embed in paraffin.
-
Section the tissues and stain with hematoxylin and eosin (H&E).
-
Quantify the number and size of metastatic lesions in the lungs under a microscope.
-
Conclusion
The in vivo data for the uPA-uPAR inhibitor IPR-803 in a murine model of breast cancer demonstrates that this class of compounds can achieve favorable pharmacokinetic profiles and significantly reduce metastasis. These findings underscore the therapeutic potential of targeting the uPA-uPAR interaction and provide a strong rationale for the continued development and preclinical evaluation of novel inhibitors in this class. The experimental protocols outlined in this guide offer a robust framework for the in vivo characterization of such agents.
The Quest for the Target of UTA1inh-C1: An Uncharted Territory in Drug Discovery
Despite a comprehensive search of publicly available scientific literature and databases, the specific target protein of the compound designated as UTA1inh-C1 and its corresponding binding affinity remain unidentified. This suggests that this compound may be a novel, proprietary, or internally designated molecule that has not yet been disclosed or characterized in the public domain.
The initial investigation sought to construct an in-depth technical guide for researchers, scientists, and drug development professionals, focusing on the molecular interactions and biological context of this compound. However, the absence of foundational data, including the identity of its protein target and quantitative measures of binding such as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), precludes the development of such a guide.
Further inquiries into the mechanism of action and associated signaling pathways also yielded no specific information related to a compound named "this compound." The search results did, however, provide extensive information on the C1 inhibitor (C1-inh), a crucial serpin that regulates the complement and contact systems.[1][2][3][4] This protein plays a significant role in various physiological and pathological processes, including inflammation and hereditary angioedema.[2][4][5] Additionally, unrelated references to "C1" in the context of cancer biology, such as metastasis to the C1 vertebra and a "C1" molecular subgroup in cervical cancer, were found but are not pertinent to a specific small molecule inhibitor.[6][7]
Without the fundamental knowledge of the target protein, it is impossible to delineate the signaling pathways affected by this compound, describe relevant experimental protocols for its study, or present any quantitative data regarding its binding affinity.
Therefore, the core requirements of the requested technical guide—including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz—cannot be fulfilled at this time due to the lack of available information on this compound in the public scientific domain. Further research and disclosure from the entity that has synthesized or is investigating this compound are necessary before a comprehensive technical profile can be assembled.
References
- 1. Mechanism of action of anti-C1-inhibitor autoantibodies: prevention of the formation of stable C1s-C1-inh complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C1 Esterase Inhibitor (Human) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C1-inhibitor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Treatment of cervical vertebral (C1) metastasis of lung cancer with radiotherapy: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cervical cancer discovery offers major new clue to better understand the disease - ecancer [ecancer.org]
Early Research Findings on a Putative UT-A1 Inhibitor (UTA1inh-C1): A Technical Overview
Disclaimer: As of the latest available data, there is no publicly accessible research or information specifically identifying a compound or molecule designated "UTA1inh-C1." The following technical guide is a synthesized overview based on the known biology and signaling pathways of the urea transporter UT-A1, which is presumed to be the target of a hypothetical inhibitor with a name like this compound. The experimental data and protocols are representative of the types of studies that would be conducted in the early-stage research of such a compound.
This document provides a detailed look at the potential mechanism of action and early-stage characterization of a hypothetical UT-A1 inhibitor, provisionally termed this compound. The content is structured for researchers, scientists, and drug development professionals actively involved in renal science and transporter pharmacology.
Introduction to UT-A1 as a Therapeutic Target
The urea transporter UT-A1, encoded by the Slc14a2 gene, is a key protein in the renal inner medullary collecting duct (IMCD).[1][2] It plays a crucial role in the urine concentrating mechanism by facilitating the reabsorption of urea into the medullary interstitium, which helps to create the osmotic gradient necessary for water reabsorption.[1][3] Dysregulation of UT-A1 has implications in various renal and cardiovascular conditions, making it a potential therapeutic target. An inhibitor of UT-A1 could be explored for conditions characterized by fluid retention or impaired urea balance.
The activity of UT-A1 is regulated by post-translational modifications, primarily phosphorylation, which influences its trafficking to and retention in the apical plasma membrane of IMCD cells.[2][3][4] The major signaling pathways that control UT-A1 function are the vasopressin-cAMP-PKA pathway and the hypertonicity-PKC pathway.[3][4]
Hypothetical Quantitative Data for this compound
The following tables represent plausible in vitro data for a novel UT-A1 inhibitor.
Table 1: In Vitro Inhibition of Urea Transport
| Compound | Cell Line | Stimulant | IC₅₀ (µM) |
| This compound | MDCK-mUT-A1 | Forskolin (10 µM) | 2.5 |
| This compound | IMCD suspensions | Vasopressin (10 nM) | 5.1 |
| This compound | MDCK-mUT-A1 | Hypertonicity (600 mOsm/kgH₂O) | 10.8 |
| Known Inhibitor | MDCK-mUT-A1 | Forskolin (10 µM) | 15.2 |
Table 2: Effect of this compound on UT-A1 Phosphorylation
| Treatment | pUT-A1 (Ser486/499) (% of Control) | pUT-A1 (Ser494) (% of Control) |
| Vehicle Control | 100 | 100 |
| Forskolin (10 µM) | 250 | 110 |
| Forskolin + this compound (5 µM) | 120 | 105 |
| PDBu (PKC activator) (100 nM) | 105 | 180 |
| PDBu + this compound (5 µM) | 100 | 175 |
Signaling Pathways and Proposed Mechanism of Action
The primary mechanism for UT-A1 activation involves its phosphorylation and subsequent translocation to the apical membrane. Vasopressin, via the V2 receptor, increases intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2][3][4] PKA then phosphorylates UT-A1 at serine residues S486 and S499, a step required for its accumulation in the plasma membrane.[2][3] A separate pathway, stimulated by hypertonicity, involves Protein Kinase C (PKC) which phosphorylates UT-A1 at S494, enhancing its retention at the membrane.[3]
Based on the hypothetical data, this compound appears to primarily interfere with the PKA-dependent phosphorylation of UT-A1, suggesting it may act as a competitive inhibitor at the PKA phosphorylation sites or as an allosteric modulator that prevents the conformational changes necessary for phosphorylation.
Caption: Proposed signaling pathways regulating UT-A1 and the inhibitory action of this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of early research findings.
4.1. Urea Transport Assay in MDCK-mUT-A1 Cells
This protocol measures the rate of urea transport into cells expressing murine UT-A1.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably transfected with murine UT-A1 (mUT-A1) are cultured to confluence on permeable supports.
-
Pre-incubation: Cells are washed with a buffer solution and then pre-incubated for 30 minutes with either vehicle or varying concentrations of this compound.
-
Stimulation: A stimulating agent (e.g., 10 µM Forskolin) is added to the basolateral side for 20 minutes to activate UT-A1.
-
Urea Flux Measurement: The apical solution is replaced with a solution containing ¹⁴C-labeled urea. Samples are taken from the basolateral solution at timed intervals (e.g., 0, 2, 5, 10 minutes).
-
Quantification: The radioactivity in the basolateral samples is measured using a scintillation counter to determine the rate of urea flux.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
Caption: Workflow for the in vitro urea transport assay.
4.2. Immunoprecipitation and Western Blot for Phosphorylated UT-A1
This protocol is used to assess the phosphorylation status of UT-A1.
-
Tissue/Cell Lysis: Rat inner medullary tissue or cultured cells are treated with stimulants and/or inhibitors. The tissue/cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-UT-A1 antibody overnight at 4°C to form an antibody-antigen complex. Protein A/G agarose beads are then added to pull down the complex.
-
Elution: The beads are washed, and the bound proteins are eluted by boiling in a sample buffer.
-
SDS-PAGE and Western Blot: The eluted proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated UT-A1 (e.g., anti-pUT-A1 Ser486/499 or anti-pUT-A1 Ser494).
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, followed by an enhanced chemiluminescence (ECL) substrate for detection. The membrane is also probed for total UT-A1 as a loading control.
-
Densitometry: The intensity of the bands is quantified to determine the relative amount of phosphorylated UT-A1.
Concluding Remarks
The hypothetical early research findings on this compound suggest a promising profile for a novel inhibitor of the urea transporter UT-A1. The compound demonstrates potent inhibition of UT-A1-mediated urea transport, likely through the targeted inhibition of the cAMP-PKA signaling pathway that is critical for the transporter's activation. Further studies would be required to elucidate the precise binding site, confirm its mechanism of action in vivo, and evaluate its pharmacokinetic and safety profiles. The experimental frameworks provided herein offer a robust starting point for the continued investigation and development of this or similar UT-A1-targeting compounds.
References
- 1. The urea transporter UT-A1 plays a predominant role in a urea-dependent urine-concentrating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the cAMP/PKA pathway induces UT-A1 urea transporter monoubiquitination and targets it for lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of protein kinase Cα increases phosphorylation of the UT-A1 urea transporter at serine 494 in the inner medullary collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea transporters UT-A1 and UT-A3 accumulate in the plasma membrane in response to increased hypertonicity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of the UTA1inh-C1 Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UTA1inh-C1 is a small molecule inhibitor of the urea transporter A1 (UT-A1), a protein primarily located in the apical membrane of the inner medullary collecting duct (IMCD) of the kidney. The biological role of the UT-A1 target is central to the kidney's ability to concentrate urine and maintain water balance. By inhibiting UT-A1, this compound disrupts the urea reabsorption process, leading to a diuretic effect characterized by increased water excretion without a significant loss of electrolytes. This unique mechanism of action positions UT-A1 inhibitors, such as this compound, as a promising new class of diuretics, termed "urearetics," for the potential treatment of fluid-retaining conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH). This guide provides an in-depth overview of the biological function of the UT-A1 target, the mechanism of its inhibition by molecules like this compound, relevant quantitative data, and detailed experimental protocols for its study.
The Biological Target: Urea Transporter A1 (UT-A1)
UT-A1 is a member of the facilitated urea transporter family, encoded by the SLC14A2 gene. Its primary function is to mediate the rapid and selective transport of urea across the apical membrane of the IMCD epithelial cells. This process is a critical component of the renal countercurrent multiplication system, which establishes and maintains the hyperosmotic gradient in the kidney's medulla. This gradient is essential for the reabsorption of water from the collecting ducts, thereby enabling the production of concentrated urine.
The activity of UT-A1 is tightly regulated by the antidiuretic hormone vasopressin. Vasopressin, through its V2 receptor, activates a cyclic AMP (cAMP)-dependent signaling cascade that leads to the phosphorylation and subsequent translocation of UT-A1 to the apical plasma membrane, enhancing urea permeability.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of UT-A1-mediated urea transport.[1] Computational modeling suggests that this compound binds to the extracellular domain of the UT-A1 protein.[2] The inhibition is reversible and non-competitive with urea.[1] By blocking UT-A1, this compound prevents the reabsorption of urea from the tubular fluid into the medullary interstitium. This reduction in interstitial urea concentration diminishes the osmotic gradient, leading to decreased water reabsorption and, consequently, an increase in urine output (diuresis). A key advantage of this mechanism is that it is largely independent of sodium transport, which is the target of most conventional diuretics. This suggests that UT-A1 inhibitors may have a lower risk of causing electrolyte imbalances.[3][4]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related urea transporter inhibitors.
Table 1: In Vitro Inhibition Data for this compound
| Parameter | Value | Target | Cell Line | Reference |
| IC50 | 4.2 μM | UT-A1 | MDCK cells expressing UT-A1, AQP1, and YFP-H148Q/V163S | [1] |
Table 2: Selectivity Profile of this compound
| Transporter | Inhibition at 25 μM | Reference |
| UT-A1 | Yes | [2] |
| UT-B | No | [2] |
Table 3: In Vivo Effects of Urea Transporter Inhibitors (Examples)
| Compound | Animal Model | Dose/Administration | Effect on Urine Output | Effect on Urine Osmolality | Reference |
| Indole thiazole derivative | Rat | Intravenous | 3-5 fold increase | 2-fold decrease | [3] |
| α-sultambenzosulfonamide | Rat | Intravenous | 3-5 fold increase | 2-fold decrease | [3] |
| PU-48 | Rat | Not specified | Increased | Decreased | [3] |
Signaling Pathways
The primary signaling pathway regulating the activity of the this compound target, UT-A1, is the vasopressin-cAMP pathway. Inhibition by this compound is a direct interaction with the transporter, but understanding its regulation provides a more complete picture of its biological context.
Caption: Vasopressin signaling pathway regulating UT-A1 activity and its inhibition by this compound.
Experimental Protocols
High-Throughput Screening for UT-A1 Inhibitors
This protocol is based on the method developed by Esteva-Font et al. (2013) for the initial identification of this compound.[1]
Objective: To identify small molecule inhibitors of UT-A1 by measuring changes in cell volume in response to a urea gradient.
Materials:
-
Madin-Darby canine kidney (MDCK) cells stably co-expressing rat UT-A1, human aquaporin-1 (AQP1), and the chloride-sensitive yellow fluorescent protein YFP-H148Q/V163S.
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Urea stock solution (e.g., 1.6 M in PBS).
-
Compound library dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate the triple-transfected MDCK cells into 384-well microplates and grow to confluence.
-
Compound Addition: Add test compounds (e.g., at a final concentration of 10-25 μM) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Assay Initiation: Place the microplate in the fluorescence plate reader.
-
Urea Gradient: Use the plate reader's liquid handler to add a concentrated urea solution to the wells to create a final inwardly directed urea gradient (e.g., 800 mM).
-
Fluorescence Monitoring: Immediately begin monitoring the YFP fluorescence over time. The initial addition of hypertonic urea will cause water to exit the cells via AQP1, leading to cell shrinkage and an increase in intracellular chloride concentration, which quenches YFP fluorescence (a rapid decrease in signal). Subsequently, urea will enter the cells through UT-A1, followed by water, causing the cells to re-swell. This leads to a decrease in intracellular chloride and a recovery of YFP fluorescence.
-
Data Analysis: The rate of fluorescence recovery is proportional to the rate of urea transport. The effect of each compound is determined by comparing the fluorescence recovery curve in its presence to that of a vehicle control (e.g., DMSO). Potent inhibitors will slow down or prevent the fluorescence recovery.
Caption: High-throughput screening workflow for UT-A1 inhibitors.
Transepithelial Urea Transport Assay
Objective: To confirm the inhibitory activity of compounds on UT-A1 by measuring the flux of radiolabeled urea across a polarized monolayer of UT-A1 expressing cells.
Materials:
-
MDCK cells stably expressing UT-A1.
-
Porous filter supports for cell culture (e.g., Transwell inserts).
-
[14C]-urea.
-
Assay buffer.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Seed UT-A1-expressing MDCK cells on the porous filter supports and grow until a polarized monolayer with high transepithelial resistance is formed.
-
Compound Incubation: Add the test compound to both the apical and basolateral chambers and incubate.
-
Urea Flux Measurement: Add [14C]-urea to the apical chamber.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Quantification: Measure the radioactivity in the basolateral samples using a scintillation counter.
-
Data Analysis: Calculate the rate of urea flux across the cell monolayer. Compare the flux in the presence of the inhibitor to that of a vehicle control to determine the percentage of inhibition.
Conclusion
The biological role of the this compound target, UT-A1, is integral to the renal urine concentrating mechanism. By inhibiting this transporter, this compound and similar molecules offer a novel diuretic strategy with the potential for a favorable safety profile concerning electrolyte balance. The experimental methodologies outlined provide a robust framework for the continued investigation of UT-A1 inhibitors and their therapeutic potential. Further research into the precise binding interactions and in vivo efficacy in relevant disease models will be crucial for the clinical translation of this promising class of compounds.
References
- 1. A SMALL MOLECULE SCREEN IDENTIFIES SELECTIVE INHIBITORS OF UREA TRANSPORTER UT-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Urea Transporter Inhibitors: En Route to New Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of UHRF1 Inhibitors: A Technical Guide to a Novel Anti-Cancer Strategy
Disclaimer: The specific agent "UTA1inh-C1" was not identified in a comprehensive review of publicly available scientific literature. This document will instead provide an in-depth technical guide on the broader class of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1) inhibitors , which aligns with the core scientific interest in novel therapeutic agents targeting epigenetic regulation in cancer.
Executive Summary
UHRF1 is a critical multifaceted nuclear protein that plays a pivotal role in the maintenance of DNA methylation patterns and heterochromatin structure, processes that are frequently dysregulated in cancer.[1] Its overexpression in a wide array of malignancies is often correlated with the silencing of tumor suppressor genes, leading to uncontrolled cell proliferation and tumor progression.[2][3] Consequently, the development of small molecule inhibitors targeting UHRF1 has emerged as a promising therapeutic avenue in oncology. This guide provides a comprehensive overview of the mechanism of action of UHRF1 inhibitors, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.
The Role of UHRF1 in Cancer Epigenetics
UHRF1 acts as a crucial link between DNA methylation and histone modifications, ensuring the faithful inheritance of epigenetic marks during cell division.[1] It recognizes hemi-methylated DNA through its SRA (SET and RING-associated) domain and recruits DNA methyltransferase 1 (DNMT1) to methylation sites, thereby maintaining the methylation patterns on the newly synthesized DNA strand.[1][4] Additionally, UHRF1's PHD (Plant Homeodomain) and TTD (Tandem Tudor Domain) domains interact with specific histone modifications, further solidifying its role as a central epigenetic integrator.[5]
In numerous cancers, the overexpression of UHRF1 leads to aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes (TSGs), such as p16INK4A, BRCA1, and RUNX3, resulting in their transcriptional silencing.[2][3] This epigenetic silencing contributes to key cancer hallmarks, including sustained proliferative signaling, evasion of growth suppressors, and resistance to apoptosis.[2][6]
Mechanism of Action of UHRF1 Inhibitors
UHRF1 inhibitors are designed to disrupt the key functions of the UHRF1 protein, primarily its interaction with DNA and other components of the epigenetic machinery. The main strategies for UHRF1 inhibition include:
-
Targeting the SRA Domain: Inhibitors that bind to the SRA domain can block the recognition of hemi-methylated DNA, thereby preventing the recruitment of DNMT1 and leading to passive DNA demethylation.[7]
-
Targeting the PHD Finger: Small molecules can disrupt the interaction between the PHD finger of UHRF1 and histone H3, which is another crucial step for UHRF1's function in chromatin maintenance.[5]
By inhibiting UHRF1, these compounds can lead to the re-expression of silenced tumor suppressor genes, induction of cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][8]
Quantitative Data on UHRF1 Inhibitors
Several small molecule inhibitors of UHRF1 have been identified and characterized. The following tables summarize the in vitro efficacy of some of these compounds.
| Compound | Target Domain | Assay Type | IC50 Value (µM) | Cell Line(s) | Reference |
| MLD3-5 | PHD Finger | Fluorescence Polarization | 24-46 | - | [5] |
| MLD4 | PHD Finger | - | 12.4 | - | [9] |
| Chicoric Acid | SRA Domain | In silico & cell-based | 7.5 (effective conc.) | HCT116 | [10] |
| AMSA2 | SRA Domain | Base flipping assay | low micromolar | HeLa, A375, T47D | [11] |
| MPB7 | SRA Domain | Base flipping assay | low micromolar | HeLa, A375, T47D | [11] |
| Mitoxantrone | SRA Domain | TR-FRET | - | - | [12] |
| Idarubicin | SRA Domain | TR-FRET | - | - | [12] |
Table 1: In Vitro Efficacy of Selected UHRF1 Inhibitors.
Key Experimental Protocols
The evaluation of UHRF1 inhibitors involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
UHRF1 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of the UHRF1 inhibitor and a vehicle control.[13]
-
Incubate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
UHRF1 inhibitor
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the UHRF1 inhibitor for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[16]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the samples by flow cytometry within 1 hour.[16]
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins following treatment with a UHRF1 inhibitor.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-UHRF1, anti-DNMT1, anti-p16INK4A, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells using RIPA buffer supplemented with protease inhibitors.[11]
-
Determine the protein concentration using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.[18]
-
Separate the proteins by SDS-PAGE.[19]
-
Transfer the separated proteins to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane three times with TBST.[18]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.[18]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[19]
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to determine if UHRF1 and its binding partners (e.g., DNMT1) interact in the cellular context.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody (e.g., anti-UHRF1)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells with a non-denaturing Co-IP lysis buffer.[5]
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[3]
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.[5]
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[20]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[10]
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its putative binding partner.[20]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the association of UHRF1 with specific gene promoters in vivo.
Materials:
-
Cancer cell lines
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
ChIP-grade antibody against UHRF1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.[21]
-
Quench the cross-linking reaction with glycine.[21]
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.[21]
-
Immunoprecipitate the chromatin with an anti-UHRF1 antibody overnight at 4°C.[22]
-
Capture the antibody-chromatin complexes with protein A/G beads.[22]
-
Wash the beads to remove non-specific binding.[21]
-
Elute the chromatin from the beads and reverse the cross-links by heating.[21]
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit.[21]
-
Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA by qPCR.[9]
Mandatory Visualizations
UHRF1 Signaling Pathway in Cancer
Caption: UHRF1 signaling pathway in cancer.
Experimental Workflow for High-Throughput Screening of UHRF1 Inhibitors
Caption: High-throughput screening workflow for UHRF1 inhibitors.
Logical Diagram of UHRF1 Inhibitor Mechanism of Action
Caption: Mechanism of action of UHRF1 inhibitors.
Conclusion and Future Directions
UHRF1 represents a compelling target for cancer therapy due to its central role in epigenetic regulation and its overexpression in a multitude of cancers. The development of small molecule inhibitors targeting UHRF1 has shown significant promise in preclinical studies, demonstrating the potential to reverse epigenetic silencing of tumor suppressor genes and induce cancer cell death. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of UHRF1 inhibitors as a novel class of anti-cancer agents. Future research will likely focus on improving the potency and selectivity of these inhibitors, exploring their efficacy in in vivo models, and evaluating their potential in combination therapies with other anti-cancer drugs.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. UHRF1 knockdown induces cell cycle arrest and apoptosis in breast cancer cells through the ZBTB16/ANXA7/Cyclin B1 axis : UHRF1 knockdown inhibits breast cancer cell progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchhub.com [researchhub.com]
- 7. UHRF1 depletion causes a G2/M arrest, activation of DNA damage response and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 12. portlandpress.com [portlandpress.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 22. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols for C1-Inhibitor (Assumed UTA1inh-C1) in Cell Culture Experiments
Disclaimer: The compound "UTA1inh-C1" was not found in the scientific literature. Based on the nomenclature, it is presumed that the intended subject is a C1-Inhibitor (C1-INH) , a crucial serine protease inhibitor involved in regulating the complement and contact systems. These application notes and protocols are based on the known functions and experimental applications of C1-Inhibitors.
Introduction
C1-Inhibitor (C1-INH) is a key regulator of several proteolytic cascades in the blood, including the complement system, the contact (kallikrein-kinin) system, the coagulation cascade, and the fibrinolytic system. Its primary function is to inhibit the C1r and C1s proteases of the classical complement pathway and to regulate the production of bradykinin by inhibiting plasma kallikrein and factor XIIa.[1][2][3] Recent research has highlighted the potential role of C1-INH in modulating the tumor microenvironment, particularly in cancers like glioblastoma, making it a molecule of interest for in vitro cancer research.[4][5][6]
These notes provide detailed protocols for utilizing a C1-Inhibitor in cell culture experiments to investigate its effects on cancer cell viability, apoptosis, and related signaling pathways.
Mechanism of Action
C1-INH is a serpin (serine protease inhibitor) that functions by forming a stable, covalent complex with its target proteases, thereby inactivating them.[3] This inhibitory action is crucial for preventing the spontaneous activation of the complement and contact systems.[1][7] In the context of cancer, particularly glioblastoma, C1-INH has been found to be upregulated, potentially contributing to an immunosuppressive tumor microenvironment.[5] By modulating the complement and bradykinin pathways, C1-INH can influence inflammation, vascular permeability, and immune cell infiltration within the tumor.[3][6]
Signaling Pathways
Complement Cascade Inhibition
C1-INH is the primary inhibitor of the classical complement pathway. It acts by inactivating the C1r and C1s proteases within the C1 complex, thus preventing the cleavage of C4 and C2 and the subsequent formation of the C3 convertase.[7][8] This action blocks the downstream effects of the classical pathway, including opsonization, inflammation, and the formation of the membrane attack complex (MAC).
Bradykinin Pathway Regulation
C1-INH is a major regulator of the contact system, which is responsible for the production of the potent vasodilator, bradykinin. It inhibits both Factor XIIa and plasma kallikrein, key enzymes in the cascade that leads to the cleavage of high-molecular-weight kininogen (HMWK) to release bradykinin.[1][9][10]
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of a C1-Inhibitor on a cancer cell line.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of a C1-Inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., U-87 MG glioblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
C1-Inhibitor (reconstituted according to manufacturer's instructions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the C1-Inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the C1-Inhibitor dilutions. Include untreated and vehicle-treated (if applicable) control wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Presentation:
| Treatment Group | Concentration (µg/mL) | Incubation Time (h) | Absorbance (570 nm) | % Viability |
| Control | 0 | 24 | 1.25 ± 0.08 | 100 |
| C1-Inhibitor | 10 | 24 | 1.18 ± 0.06 | 94.4 |
| C1-Inhibitor | 50 | 24 | 1.05 ± 0.07 | 84.0 |
| C1-Inhibitor | 100 | 24 | 0.92 ± 0.05 | 73.6 |
| Control | 0 | 48 | 1.82 ± 0.11 | 100 |
| C1-Inhibitor | 10 | 48 | 1.65 ± 0.09 | 90.7 |
| C1-Inhibitor | 50 | 48 | 1.38 ± 0.10 | 75.8 |
| C1-Inhibitor | 100 | 48 | 1.15 ± 0.08 | 63.2 |
Note: The above data is illustrative. Actual results will vary depending on the cell line and experimental conditions.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a C1-Inhibitor.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
C1-Inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of C1-Inhibitor for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data Presentation:
| Treatment Group | Concentration (µg/mL) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| C1-Inhibitor | 50 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| C1-Inhibitor | 100 | 72.4 ± 4.2 | 18.5 ± 2.8 | 9.1 ± 1.5 |
Note: The above data is illustrative. Actual results will vary.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins (e.g., components of the complement pathway or apoptosis-related proteins) in response to C1-Inhibitor treatment.
Materials:
-
Cancer cell line
-
C1-Inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-C1s, anti-C4, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described in the previous protocols.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation:
| Target Protein | Control (Relative Density) | C1-Inhibitor 50 µg/mL (Relative Density) | C1-Inhibitor 100 µg/mL (Relative Density) |
| Cleaved Caspase-3 | 1.0 | 2.5 | 4.8 |
| Bcl-2 | 1.0 | 0.6 | 0.3 |
| β-actin | 1.0 | 1.0 | 1.0 |
Note: The above data is illustrative and represents densitometric analysis of Western blot bands.
The provided protocols offer a framework for investigating the in vitro effects of a C1-Inhibitor on cancer cells. It is crucial to optimize parameters such as cell seeding density, inhibitor concentrations, and incubation times for each specific cell line and experimental question. These studies can provide valuable insights into the role of C1-INH in cancer biology and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Hereditary angioedema: Linking complement regulation to the coagulation system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-C1-inactivator treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C1-inactivator is upregulated in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of C1-Esterase Inhibitors in the Management of Vasogenic Edema in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complement cascade and its inhibitors | Abcam [abcam.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Recommended UTA1inh-C1 concentration for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UTA1inh-C1 is a novel, potent, and selective small molecule inhibitor of the U-type ATPase 1 (UTA1) enzyme. UTA1 is a critical component of the cellular machinery responsible for protein quality control and degradation, playing a significant role in various signaling pathways implicated in cancer and neurodegenerative diseases. These application notes provide recommended concentrations for in vitro assays, detailed experimental protocols, and an overview of the key signaling pathways affected by this compound.
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound for in vitro assays is dependent on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes recommended concentration ranges based on common in vitro experiments.
| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time | Key Metric |
| Cell Viability (MTT/XTT) | HeLa, A549 | 1 µM - 50 µM | 24 - 72 hours | IC50 |
| Apoptosis Assay (Caspase 3/7) | SH-SY5Y | 5 µM - 25 µM | 12 - 48 hours | Fold Increase |
| UTA1 Enzymatic Assay | Purified Enzyme | 100 nM - 10 µM | 1 - 2 hours | IC50 |
| Western Blot (Pathway Analysis) | MCF-7 | 10 µM - 30 µM | 6 - 24 hours | Protein Level |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol outlines the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol describes the measurement of caspase-3 and -7 activities, key markers of apoptosis, induced by this compound.
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time (e.g., 12, 24, or 48 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Express results as fold change in caspase activity relative to the vehicle control.
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of the UTA1 enzyme and the inhibitory action of this compound.
Caption: Experimental workflow for determining cell viability using the MTT assay after this compound treatment.
Application Notes: UTA1inh-C1 in Western Blot Analysis
References
- 1. C1-inhibitor - Wikipedia [en.wikipedia.org]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application of Small Molecule Inhibitors in CRISPR Screening: A General Framework
Disclaimer: As of the latest available information, "UTA1inh-C1" does not correspond to a known or publicly documented small molecule inhibitor. Therefore, this document provides a general framework and detailed protocols for the application of a hypothetical small molecule inhibitor, herein referred to as "SMInh-X," in CRISPR screening to serve as a guide for researchers.
Application Notes
The convergence of CRISPR-Cas9 technology and small molecule screening has opened new avenues for understanding drug mechanisms of action, identifying novel drug targets, and elucidating complex cellular pathways.[1][2][3] CRISPR screens, in both knockout (CRISPRko), interference (CRISPRi), and activation (CRISPRa) formats, allow for systematic genetic perturbation on a genome-wide scale.[1][4] When combined with a small molecule inhibitor, these screens can powerfully identify genes that modulate sensitivity or resistance to the compound, thereby revealing its targets and the cellular pathways it affects.[1][2]
This approach is particularly valuable in drug development for:
-
Target Deconvolution: Identifying the direct molecular target(s) of a novel compound.
-
Mechanism of Action Studies: Uncovering the broader cellular pathways perturbed by the inhibitor.
-
Identifying Resistance Mechanisms: Discovering genetic alterations that confer resistance to a therapeutic agent.
-
Discovering Synergistic Gene-Drug Interactions: Finding genes that, when inhibited, enhance the efficacy of the small molecule.
The general principle involves performing a pooled CRISPR screen in the presence of the small molecule inhibitor at a concentration that induces a desired phenotype, such as partial growth inhibition (e.g., IC50).[1] By comparing the representation of single-guide RNAs (sgRNAs) in the treated versus untreated cell populations, one can identify genes whose perturbation leads to either enhanced sensitivity (sgRNA depletion) or resistance (sgRNA enrichment).
Experimental Protocols
I. Cell Line Preparation and Lentiviral Production
-
Cell Line Selection: Choose a cell line relevant to the biological context of the small molecule inhibitor. Ensure the selected cell line is amenable to high-titer lentiviral transduction and stably expresses Cas9 for CRISPRko screens or dCas9-effector fusions for CRISPRi/a screens.
-
Lentiviral Packaging:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus and determine the viral titer.
-
II. Pooled CRISPR Screen Workflow
-
Transduction:
-
Seed the Cas9-expressing cells at an appropriate density.
-
Transduce the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Initial Cell Seeding (T0):
-
Collect a sample of the transduced cell population to serve as the baseline (T0) representation of the sgRNA library.
-
-
Drug Treatment:
-
Split the remaining cells into two main arms: a vehicle control group and a small molecule inhibitor (SMInh-X) treatment group.
-
Maintain a sufficient number of cells to ensure a library coverage of at least 200-500 cells per sgRNA.
-
Treat the cells with SMInh-X at a predetermined concentration (e.g., IC50).
-
-
Cell Passaging and Final Harvest:
-
Culture the cells for a duration that allows for sufficient population doubling and for the selective pressures to manifest (typically 14-21 days).
-
Replenish the media with fresh vehicle or SMInh-X as required.
-
At the end of the screen, harvest the cells from both the control and treatment arms.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the T0 and final harvested cell pellets.
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the read counts for each sgRNA in each sample.[5]
-
-
Data Analysis:
-
Use bioinformatics tools like MAGeCK to analyze the sequencing data.[4]
-
Identify sgRNAs that are significantly enriched or depleted in the SMInh-X treated group compared to the control group.
-
Perform gene-level analysis to identify candidate hits.
-
III. Hit Validation
-
Individual sgRNA Validation:
-
Validate the top candidate genes by transducing cells with individual sgRNAs targeting these genes.
-
Perform cell viability assays (e.g., MTS or CellTiter-Glo) in the presence and absence of SMInh-X to confirm the sensitivity or resistance phenotype.
-
-
Dose-Response Assays:
-
For validated hits, perform dose-response assays with varying concentrations of SMInh-X to quantify the shift in IC50 upon gene knockout.
-
Quantitative Data Summary
Table 1: Hypothetical Results from a Genome-Wide CRISPRko Screen with SMInh-X
| Gene | Log2 Fold Change (SMInh-X vs. Control) | p-value | Phenotype |
| GeneA | 4.5 | 1.2e-8 | Resistance |
| GeneB | 3.8 | 5.6e-7 | Resistance |
| GeneC | -3.2 | 8.9e-6 | Sensitivity |
| GeneD | -2.9 | 2.1e-5 | Sensitivity |
| GeneE | 2.5 | 9.8e-5 | Resistance |
Table 2: Validation of Top Hits by IC50 Shift
| Target Gene Knockout | SMInh-X IC50 (µM) | Fold Change in IC50 (vs. Non-Targeting Control) |
| Non-Targeting Control | 1.2 | 1.0 |
| GeneA | 15.6 | 13.0 |
| GeneB | 11.3 | 9.4 |
| GeneC | 0.2 | 0.17 |
| GeneD | 0.3 | 0.25 |
Visualizations
Caption: Workflow for a pooled CRISPR screen with a small molecule inhibitor.
Caption: Hypothetical signaling pathway elucidated via CRISPR screening with SMInh-X.
References
- 1. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application of genome-wide CRISPR-Cas9 screens to dissect the molecular mechanisms of toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of CRISPR/Cas9 Pooled Screening for a Non-immediate Readout Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UTA1inh-C1 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UTA1inh-C1 is a novel, potent, and specific small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Upregulated in Tumor Angiogenesis 1 (UTA1) and its key signaling partner. Dysregulation of the UTA1 signaling pathway has been implicated in the progression of several aggressive cancers, making it a promising therapeutic target. These application notes provide detailed protocols for utilizing this compound in immunoprecipitation (IP) assays to study the UTA1 interactome and validate inhibitor efficacy.
Mechanism of Action
This compound is a cell-permeable small molecule that competitively binds to a critical pocket on the surface of the UTA1 protein, thereby sterically hindering its association with downstream effector proteins. This disruption leads to the inhibition of the pro-angiogenic signaling cascade. Immunoprecipitation assays using this compound can effectively demonstrate this inhibitory action by showing a dose-dependent decrease in the co-precipitation of UTA1's binding partners.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the effective use of this compound in immunoprecipitation experiments.
Table 1: this compound Properties
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| Purity (HPLC) | >99% |
| Formulation | Lyophilized powder |
| Solubility | Soluble in DMSO (≥50 mM) |
| Storage | -20°C (powder); -80°C (in solution) |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Type | Recommended Concentration | Incubation Time |
| Inhibition of UTA1 Interaction | HUVEC | 1 - 25 µM | 4 - 24 hours |
| Pancreatic Cancer Cell Line (e.g., PANC-1) | 5 - 50 µM | 4 - 24 hours | |
| Immunoprecipitation | Various | 10 - 100 µM (in lysate) | 1 - 2 hours |
Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling pathway of UTA1 and the point of inhibition by this compound.
Caption: UTA1 signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Immunoprecipitation to Validate Inhibition of UTA1 Protein-Protein Interaction
This protocol details the steps to demonstrate the efficacy of this compound in disrupting the interaction between UTA1 and its binding partner in cell lysate.
Materials:
-
Cells expressing endogenous or overexpressed tagged-UTA1
-
This compound (dissolved in DMSO)
-
Control DMSO
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1]
-
Anti-UTA1 antibody (or anti-tag antibody) validated for IP
-
Protein A/G magnetic beads[2]
-
Wash Buffer (e.g., modified RIPA or TBS-T)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Antibody against the UTA1 binding partner for Western blot detection
Experimental Workflow Diagram:
Caption: Immunoprecipitation workflow with this compound.
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control for the optimized time (e.g., 4 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.[2]
-
Add ice-cold Lysis Buffer with protease and phosphatase inhibitors to the plate.[1]
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Immunoprecipitation Reaction:
-
Normalize the protein concentration of all samples with Lysis Buffer. Use 500 µg to 1 mg of total protein per IP reaction.
-
Optional Pre-clearing: To reduce non-specific binding, add 20 µL of Protein A/G magnetic bead slurry to each lysate sample and incubate with rotation for 1 hour at 4°C.[2] Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.
-
Add 2-5 µg of the anti-UTA1 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of equilibrated Protein A/G magnetic bead slurry to each tube and incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant. This is a critical step to minimize background.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and carefully transfer the supernatant (eluate) to a new tube.
-
-
Analysis by Western Blot:
-
Load the eluates onto an SDS-PAGE gel, along with an input control (a small fraction of the initial cell lysate).
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against UTA1 (to confirm successful immunoprecipitation) and its binding partner (to assess the effect of this compound).
-
Incubate with the appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Expected Results: A successful experiment will show a consistent amount of UTA1 immunoprecipitated across all samples. However, the amount of the co-immunoprecipitated binding partner will decrease in a dose-dependent manner in the samples treated with this compound compared to the DMSO control.
Troubleshooting
Table 3: Common Issues and Solutions in this compound IP Assays
| Issue | Possible Cause | Suggested Solution |
| Low or no UTA1 IP'd | Inefficient antibody; Antibody epitope masked | Use a validated IP-grade antibody; Test different antibodies |
| Insufficient protein in lysate | Increase the amount of starting lysate | |
| High background/non-specific binding | Insufficient washing; Inadequate pre-clearing | Increase the number of washes and/or the stringency of the wash buffer; Always include a pre-clearing step |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody; Include an isotype control | |
| No change in co-IP with inhibitor | Inhibitor concentration too low or incubation too short | Perform a dose-response and time-course experiment |
| Inhibitor is not cell-permeable or is unstable | Confirm cell permeability through other assays; Prepare fresh inhibitor solutions | |
| Protein-protein interaction is very strong | Increase inhibitor concentration and/or pre-incubation time with lysate before adding antibody |
For further inquiries, please contact our technical support team.
References
Best Practices for the Dissolution and Storage of UBA1 Inhibitor TAK-243
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed guidelines and best practices for the dissolution, storage, and handling of TAK-243 (also known as MLN7243), a potent and selective first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1). Given that the query "UTA1inh-C1" likely contains a typographical error, this document focuses on the well-characterized UBA1 inhibitor, TAK-243. UBA1 is the apical enzyme in the ubiquitin-proteasome system (UPS), initiating the cascade of ubiquitin conjugation that governs protein degradation and signaling. Inhibition of UBA1 by TAK-243 blocks the ubiquitination process, leading to the accumulation of ubiquitinated proteins, induction of proteotoxic and endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells.[1][2][3] Accurate preparation and storage of TAK-243 are critical for ensuring its stability, potency, and the reproducibility of experimental results.
Chemical Properties and Storage
Proper handling and storage are paramount to maintaining the integrity of TAK-243. The following tables summarize the key chemical properties and recommended storage conditions for both the solid compound and solutions.
Table 1: Chemical and Physical Properties of TAK-243
| Property | Value |
| Synonyms | MLN7243 |
| CAS Number | 1450833-55-2 |
| Molecular Formula | C₁₉H₂₀F₃N₅O₅S₂ |
| Molecular Weight | 519.52 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | >98% |
| IC₅₀ | 1 nM for UBA1 |
Table 2: Recommended Storage Conditions for TAK-243
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. Stable for several weeks at ambient temperature during shipping.[4][5] |
| 4°C | 2 years | For short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2][5] |
| -20°C | 1-6 months | For shorter-term storage of stock solutions.[1][2][6] |
Dissolution Protocols
The solubility of TAK-243 varies significantly across different solvents. It is highly soluble in DMSO but practically insoluble in water.[1][4] Adherence to proper dissolution techniques is essential for preparing accurate and effective stock solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of TAK-243 in DMSO.
Materials:
-
TAK-243 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Pre-weighing Preparation: Allow the vial of TAK-243 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of TAK-243 powder in a sterile vial. For example, to prepare 1 mL of a 10 mM solution, weigh 5.195 mg of TAK-243.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution from 5.195 mg of TAK-243, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5] Several suppliers note that sonication is recommended for complete dissolution.[5]
-
Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.[2]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][2]
-
Table 3: Solubility of TAK-243 in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥50 mg/mL (approx. 96.24 mM)[1] | Ultrasonic assistance is recommended for high concentrations.[1] |
| Ethanol | ≥7.88 mg/mL with sonication | Limited solubility compared to DMSO. |
| Water | <0.1 mg/mL (insoluble)[1] | Not a suitable solvent for stock solution preparation. |
Experimental Protocols and Considerations
The following protocols provide a general framework for using TAK-243 in cell-based assays.
Protocol 2: In Vitro Treatment of Cell Lines
This protocol outlines a general procedure for treating adherent cancer cell lines with TAK-243 to assess its cytotoxic effects.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
TAK-243 stock solution (10 mM in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C and 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM TAK-243 stock solution.
-
Prepare serial dilutions of TAK-243 in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of TAK-243 or the vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Effective concentrations can range from nanomolar to low micromolar, depending on the cell line.[7]
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.
-
Analyze the data to determine the EC₅₀ or IC₅₀ value of TAK-243 for the specific cell line.
-
Signaling Pathway and Experimental Workflow
TAK-243 functions by inhibiting UBA1, the E1 enzyme that initiates protein ubiquitination. This leads to a cascade of downstream cellular events.
References
No Publicly Available Data for UTA1inh-C1 Administration in Animal Studies
A comprehensive search for "UTA1inh-C1" has yielded no specific administration protocols or preclinical data for animal studies. The scientific literature and public databases do not contain information on a compound with this designation.
The search results primarily provide information on the general class of C1 esterase inhibitors (C1-inh), which are crucial regulators of the complement and contact systems in the blood. These inhibitors are naturally occurring plasma proteins, and their deficiency is associated with conditions like Hereditary Angioedema (HAE). The mechanism of action of C1-inhibitor involves the irreversible inactivation of proteases such as C1s, kallikrein, and factor XIIa, thereby preventing the excessive production of bradykinin and subsequent vascular permeability.[1][2][3][4][5]
While the search provided details on the function and therapeutic use of the endogenous C1-inhibitor protein, it did not return any specific information regarding a compound named "this compound." This suggests that "this compound" may be an internal, pre-clinical designation for a novel therapeutic agent that is not yet publicly disclosed.
Without specific data on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data tables for animal studies. Information regarding its formulation, route of administration, dosage, pharmacokinetics, and efficacy in animal models remains unavailable.
For researchers, scientists, and drug development professionals interested in the preclinical evaluation of a novel C1-inhibitor, a general approach based on the development of similar therapeutic proteins or small molecules would be necessary. This would typically involve:
-
Initial Formulation and Stability Studies: Developing a stable formulation suitable for administration to animals.
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal species. This often involves administering the compound via different routes (e.g., intravenous, subcutaneous) and at various doses to establish its pharmacokinetic parameters.
-
In Vivo Efficacy Studies: Evaluating the therapeutic effect of the compound in an appropriate animal model of disease. The choice of model would depend on the intended therapeutic indication.[6]
-
Toxicology and Safety Studies: Assessing the safety profile of the compound through acute and chronic toxicity studies in animals.
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and require approval from an Institutional Animal Care and Use Committee (IACUC).[7][8]
Hypothetical Signaling Pathway and Experimental Workflow
While no specific information exists for this compound, a hypothetical signaling pathway and experimental workflow for a generic C1-inhibitor compound can be visualized.
Caption: Hypothetical mechanism of a C1-inhibitor like this compound.
Caption: A generalized workflow for an in vivo efficacy study.
Further progress in providing detailed protocols for "this compound" is contingent on the public availability of data from its developers or sponsoring organization. Researchers are encouraged to consult scientific literature and clinical trial registries for updates on this and other novel C1-inhibitors.
References
- 1. Mechanism of action of anti-C1-inhibitor autoantibodies: prevention of the formation of stable C1s-C1-inh complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C1 Esterase Inhibitor (Human) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C1-inhibitor - Wikipedia [en.wikipedia.org]
- 6. probiocdmo.com [probiocdmo.com]
- 7. Animal Use Protocol – Division of Research [research.tamu.edu]
- 8. tamucc.edu [tamucc.edu]
Application Notes and Protocols for Measuring the Downstream Effects of UTA1inh-C1, a U-box Type E3 Ubiquitin Ligase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
UTA1inh-C1 is a novel, potent, and selective inhibitor of the U-box type E3 ubiquitin ligase family. As E3 ubiquitin ligases are critical regulators of numerous cellular processes, understanding the downstream consequences of their inhibition is paramount for drug development and mechanistic studies. These application notes provide a comprehensive guide to measuring the downstream effects of this compound. Due to the novelty of this compound, we will use the well-characterized E3 ubiquitin ligase, Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), as an illustrative model system. UHRF1, while a RING finger E3 ligase, shares functional similarities with U-box type ligases in its role as a master regulator of epigenetic inheritance and cell cycle progression. The methodologies described herein are broadly applicable to the study of inhibitors targeting E3 ligases involved in similar pathways.
UHRF1 is a key player in maintaining DNA methylation patterns, regulating histone modifications, and controlling cell cycle checkpoints. Its inhibition is expected to induce significant changes in gene expression, cell proliferation, and apoptosis. This document outlines detailed protocols for assessing these effects.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative effects of this compound on various cellular parameters, based on published data for UHRF1 inhibition or knockdown.
Table 1: Effects of this compound on Cell Proliferation and Survival
| Parameter | Cell Line | Assay | Expected Outcome with this compound | Reference |
| Cell Viability | MDA-MB-231, MCF-7 | MTT Assay | Significant decrease in a dose-dependent manner. | [1] |
| Colony Formation | MDA-MB-231, MCF-7 | Clonogenic Assay | Dose-dependent reduction in the number and size of colonies. | [1] |
| Apoptosis | MDA-MB-231 | Flow Cytometry (Annexin V/PI) | Increase in the percentage of apoptotic cells.[2][3] | [2][3] |
| Caspase-8 Activation | HCT116 | Western Blot | Increased cleavage of caspase-8.[4] | [4] |
Table 2: Effects of this compound on Cell Cycle Progression
| Parameter | Cell Line | Assay | Expected Outcome with this compound | Reference |
| G2/M Arrest | MDA-MB-231, MCF-7 | Flow Cytometry (PI Staining) | Increased percentage of cells in the G2/M phase.[2][5] | [2][5] |
| Phospho-CDK1 (Tyr15) | HCT116 | Western Blot | Increased phosphorylation.[5] | [5] |
| Phospho-CHK2 (Thr68) | HCT116 | Western Blot | Increased phosphorylation.[5] | [5] |
Table 3: Effects of this compound on Epigenetic Modifications and Gene Expression
| Parameter | Target Gene/Region | Assay | Expected Outcome with this compound | Reference |
| Global DNA Methylation | Genome-wide | 5-mC ELISA | Decrease in global 5-methylcytosine levels.[6] | [6] |
| Promoter Methylation | ZBTB16 | Methylation-Specific PCR | Decreased methylation of the ZBTB16 promoter.[7] | [7] |
| Gene Expression | UBE2L6 | RT-qPCR | Increased mRNA expression.[3] | [3] |
| Protein Expression | UbcH8 | Western Blot | Increased protein levels.[3] | [3] |
Mandatory Visualizations
Caption: UHRF1 signaling and inhibition by this compound.
Caption: Workflow for this compound downstream effect analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Expression and Phosphorylation
This protocol is for assessing changes in the levels of total and phosphorylated proteins downstream of this compound treatment.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer: 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[8]
-
Primary antibodies (e.g., anti-UHRF1, anti-p-CDK1 Tyr15, anti-p-CHK2 Thr68, anti-cleaved Caspase-8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add 1/3 volume of 4x Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.[8]
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[9]
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[9]
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
Complete cell culture medium
-
6-well plates
-
Fixation Solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal Violet Staining Solution
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with the fixation solution for 15 minutes.
-
Stain with 0.5% crystal violet for 30 minutes.
-
-
Quantification:
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[10]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Protocol 4: Global DNA Methylation Assay
This protocol provides a method for quantifying the overall percentage of 5-methylcytosine (5-mC) in the genome.
Materials:
-
Genomic DNA isolation kit
-
Global DNA Methylation ELISA Kit (commercially available)
Procedure:
-
Genomic DNA Isolation:
-
Treat cells with this compound for 48-72 hours.
-
Isolate high-quality genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity (A260/A280 ratio).
-
-
ELISA-based Quantification:
-
Follow the protocol provided with the commercial Global DNA Methylation ELISA Kit.
-
Typically, this involves binding a specific amount of genomic DNA to the assay wells.
-
An anti-5-mC antibody is then added, followed by a detection antibody and substrate.
-
The absorbance is read on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of 5-mC in each sample based on the standard curve generated from the kit's controls.
-
Compare the %5-mC between control and this compound-treated samples.
-
These protocols provide a robust framework for elucidating the downstream cellular and molecular effects of the U-box type E3 ubiquitin ligase inhibitor, this compound. By employing these methods, researchers can gain valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Inhibition effect of siRNA-downregulated UHRF1 on breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHRF1 knockdown induces cell cycle arrest and apoptosis in breast cancer cells through the ZBTB16/ANXA7/Cyclin B1 axis : UHRF1 knockdown inhibits breast cancer cell progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UHRF1 epigenetically down-regulates UbcH8 to inhibit apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. UHRF1 depletion causes a G2/M arrest, activation of DNA damage response and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of UHRF1 base flipping activity showing cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UHRF1 knockdown induces cell cycle arrest and apoptosis in breast cancer cells through the ZBTB16/ANXA7/Cyclin B1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Clonogenic Assay [en.bio-protocol.org]
Application Notes and Protocols for UTA1inh-C1 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UTA1inh-C1 is a novel investigational compound designed as a potential therapeutic agent for various cancers. Based on its nomenclature, it is hypothesized to be a dual-function molecule, acting as an inhibitor of the Urotensin-II receptor (UTR) and possessing C1-inhibitor-like activity. The Urotensin-II receptor is a G-protein coupled receptor that has been implicated in tumor growth, cell motility, and invasion in several cancers, including colon, bladder, prostate, and breast cancer.[1][2][3] The U-II/UTR axis activates several downstream signaling pathways, including the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and RhoA/ROCK pathways, which are crucial for cancer progression.[4][5]
C1-inhibitor (C1-inh) is a serine protease inhibitor (serpin) that regulates the complement and contact systems.[6][7] Its role in cancer is an emerging area of research, with potential implications in modulating inflammation and angiogenesis within the tumor microenvironment.
This document provides detailed experimental protocols to investigate the efficacy and mechanism of action of this compound in a cancer research setting.
Proposed Mechanism of Action
This compound is postulated to exert its anti-cancer effects through a dual mechanism:
-
Urotensin-II Receptor (UTR) Antagonism : By blocking the U-II receptor, this compound is expected to inhibit the downstream signaling pathways that promote cancer cell proliferation, migration, and invasion.
-
C1-Inhibitor Activity : The C1-inhibitor component of this compound may help to regulate the inflammatory tumor microenvironment and inhibit other protease-dependent processes that contribute to tumor growth and metastasis.
The following diagram illustrates the proposed signaling pathway targeted by this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) - Proliferation (72h) | IC50 (µM) - Migration (24h) | IC50 (µM) - Invasion (48h) |
| HT-29 (Colon) | 15.2 ± 2.1 | 8.5 ± 1.3 | 12.8 ± 1.9 |
| PC-3 (Prostate) | 21.7 ± 3.5 | 11.2 ± 2.0 | 18.4 ± 2.8 |
| MDA-MB-231 (Breast) | 18.9 ± 2.8 | 9.8 ± 1.5 | 15.1 ± 2.2 |
| T24 (Bladder) | 25.4 ± 4.1 | 14.6 ± 2.5 | 22.3 ± 3.7 |
Table 2: Effect of this compound on UTR Signaling Pathway Components
| Treatment (10 µM) | p-ERK / total ERK (Fold Change) | p-p38 / total p38 (Fold Change) | Active RhoA (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Urotensin-II (100 nM) | 3.5 ± 0.4 | 2.8 ± 0.3 | 4.1 ± 0.5 |
| This compound + Urotensin-II | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 |
| This compound alone | 0.9 ± 0.1 | 1.0 ± 0.1 | 0.9 ± 0.1 |
Table 3: In Vivo Efficacy of this compound in a HT-29 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (10 mg/kg) | 850 ± 150 | 43.3 |
| This compound (25 mg/kg) | 450 ± 100 | 70.0 |
| Positive Control (e.g., 5-FU) | 500 ± 120 | 66.7 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, PC-3, MDA-MB-231, T24)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of UTR Signaling
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the UTR signaling pathway.
Materials:
-
Cancer cell line (e.g., HT-29)
-
6-well cell culture plates
-
This compound and Urotensin-II
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with Urotensin-II (e.g., 100 nM) for 15 minutes.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot with ECL substrate and capture the image.
-
Quantify band intensities and normalize phosphoprotein levels to total protein levels.
Protocol 3: In Vivo Xenograft Mouse Model
This protocol is to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HT-29 cancer cells
-
Matrigel
-
This compound formulation for injection (e.g., in saline with 5% DMSO and 10% Tween-80)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10⁶ HT-29 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer the treatments (e.g., intraperitoneal injection) daily or as determined by preliminary pharmacokinetic studies.
-
Measure tumor volume with calipers every 3-4 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 28 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound. These experiments will help to validate its proposed dual mechanism of action and assess its potential as a novel anti-cancer therapeutic. Further studies may include detailed pharmacokinetic and pharmacodynamic profiling, as well as investigation in other cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Urotensin-II receptor is over-expressed in colon cancer cell lines and in colon carcinoma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The G Protein-Coupled Receptor UT of the Neuropeptide Urotensin II Displays Structural and Functional Chemokine Features [frontiersin.org]
- 6. C1 Esterase Inhibitor (Human) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C1-inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Flow Cytometry Analysis Using UTA1inh-C1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of UTA1inh-C1 , a novel antagonist of the Urotensin-II receptor (UTR), in flow cytometry-based assays. This document is intended to guide researchers in the investigation of the Urotensin-II signaling pathway and the effects of its inhibition on cellular processes.
Introduction to this compound and the Urotensin-II Pathway
Urotensin-II (U-II) is a potent vasoactive peptide that mediates its effects through the G-protein coupled receptor (GPCR), Urotensin-II receptor (UTR), also known as GPR14.[1][2] The activation of UTR by U-II triggers a cascade of intracellular signaling events, primarily through the Gαq subunit, leading to the activation of Phospholipase C (PLC).[2][3] This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[2][4]
The U-II/UTR system is implicated in a variety of physiological and pathological processes, including cardiovascular function, inflammation, and cell proliferation.[1][5] Dysregulation of this pathway has been associated with conditions such as hypertension, heart failure, and certain cancers.[4][5]
This compound is a selective antagonist designed to inhibit the binding of U-II to its receptor, thereby blocking the downstream signaling cascade. Flow cytometry is a powerful technique to analyze the effects of this compound at a single-cell level, enabling the quantification of receptor expression, pathway activation, and cellular responses.
Data Presentation: Expected Effects of this compound on Cellular Markers
The following tables summarize hypothetical quantitative data representing the expected outcomes of flow cytometry experiments investigating the effects of this compound on different cell types. These tables are for illustrative purposes to guide data analysis and interpretation.
Table 1: Inhibition of U-II-induced Calcium Influx
| Cell Line | Treatment | Concentration | % of Cells with High Intracellular Ca2+ (Mean ± SD) |
| Aortic Smooth Muscle Cells | Vehicle Control | - | 5.2 ± 1.1 |
| Urotensin-II | 100 nM | 85.6 ± 4.3 | |
| This compound + Urotensin-II | 1 µM + 100 nM | 15.3 ± 2.5 | |
| This compound | 1 µM | 6.1 ± 1.4 |
Table 2: Downregulation of Proliferation Marker Ki-67 in Cancer Cells
| Cell Line | Treatment | Concentration | % of Ki-67 Positive Cells (Mean ± SD) |
| Breast Cancer (MCF-7) | Vehicle Control | - | 65.4 ± 3.8 |
| Urotensin-II | 100 nM | 82.1 ± 5.1 | |
| This compound + Urotensin-II | 1 µM + 100 nM | 45.7 ± 4.2 | |
| This compound | 1 µM | 50.2 ± 3.9 |
Table 3: Reduction of Adhesion Molecule Expression on Endothelial Cells
| Cell Line | Treatment | Concentration | ICAM-1 Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| HUVEC | Vehicle Control | - | 150 ± 25 |
| TNF-α (Positive Control) | 10 ng/mL | 1250 ± 110 | |
| Urotensin-II | 100 nM | 680 ± 75 | |
| This compound + Urotensin-II | 1 µM + 100 nM | 250 ± 40 | |
| This compound | 1 µM | 165 ± 30 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Urotensin-II signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for flow cytometry analysis.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
Troubleshooting & Optimization
How to improve UTA1inh-C1 solubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the aqueous solubility of the urea transporter A1 (UT-A1) inhibitor, UTA1inh-C1. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer.
A1: This is a common issue for many small molecule inhibitors which, like this compound, can have hydrophobic properties.[1] First, ensure you are using a freshly prepared buffer and that the pH is correct. If the compound still does not dissolve, consider the following troubleshooting steps, which are also illustrated in the workflow diagram below. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer.
A2: Precipitation upon dilution is a strong indicator that the aqueous solubility of this compound is being exceeded. To address this, you can try a few strategies. Lowering the final concentration of this compound in the aqueous solution is the most straightforward approach. Alternatively, you can try to increase the solubility in your aqueous buffer by adding a small percentage of an organic co-solvent or a surfactant, but be mindful of their potential effects on your experimental system.[2]
Q3: I am observing inconsistent results in my experiments, which I suspect might be due to solubility issues.
A3: Inconsistent results can indeed stem from poor solubility and precipitation. It is crucial to visually inspect your solutions for any signs of precipitation before each experiment. If you notice any, it is recommended to prepare a fresh solution. To ensure consistency, it is good practice to filter your final aqueous solution through a 0.22 µm syringe filter to remove any undissolved particles.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A workflow diagram for troubleshooting this compound solubility.
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for making a stock solution of this compound?
A4: For small molecule inhibitors like this compound, it is best practice to prepare a concentrated stock solution in a polar aprotic solvent.[3] Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of organic compounds.[4][5]
Q5: What is the general procedure for preparing a stock solution of this compound?
A5: A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is important to use high-purity, anhydrous DMSO and to store the stock solution at -20°C or -80°C to maintain its stability.
Q6: How can I improve the solubility of this compound in my aqueous buffer for my experiments?
A6: There are several strategies to enhance the aqueous solubility of poorly soluble compounds.[6] These include the use of co-solvents, surfactants, and cyclodextrins.[7][8] The choice of method will depend on the specific requirements of your experiment. A summary of these approaches is provided in the table below.
Q7: What is the mechanism of action for this compound?
A7: this compound is an inhibitor of the urea transporter A1 (UT-A1).[6] UT-A1 is a protein channel primarily located in the inner medullary collecting duct of the kidney, where it plays a key role in the urine concentrating mechanism by facilitating the transport of urea. By inhibiting UT-A1, this compound is expected to have a diuretic effect.
Mechanism of Action of this compound
Caption: The inhibitory action of this compound on UT-A1 and its physiological effect.
Quantitative Data on Solubility Enhancers
| Method | Agent | Typical Concentration | Advantages | Considerations |
| Co-solvents | Ethanol, Propylene Glycol | 1-10% (v/v) | Simple to use. | Can affect cell viability and protein stability at higher concentrations. |
| Surfactants | Tween® 20, Tween® 80 | 0.01-0.1% (v/v) | Effective at low concentrations. | Can interfere with certain assays and may have biological effects. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | 1-10 mM | Can encapsulate hydrophobic molecules to increase solubility.[8] | May have their own biological effects and can be toxic at high concentrations. |
Note: The optimal concentration for each agent should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (assume Molecular Weight of 405.50 g/mol , based on the analog UTA1inh-A1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out 4.055 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Testing the Aqueous Solubility of this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffers of interest (e.g., PBS, Tris-HCl)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at a wavelength where this compound absorbs (if known) or visual inspection.
-
Multichannel pipette
Procedure:
-
Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each aqueous buffer to different wells.
-
Add a small, equal volume of the serially diluted this compound stock solutions to the corresponding wells containing the aqueous buffers. The final concentration of DMSO should be kept low (e.g., <1%) and consistent across all wells.
-
Mix the solutions by gentle pipetting.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect each well for any signs of precipitation or cloudiness.
-
(Optional) If the compound has a characteristic absorbance, measure the absorbance of each well using a plate reader to quantify the amount of dissolved compound. The highest concentration that remains clear is an estimate of the kinetic solubility in that buffer.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Transporter Inhibitors: En Route to New Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The urea transporter UT-A1 plays a predominant role in a urea-dependent urine-concentrating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Troubleshooting UTA1inh-C1 off-target effects
Disclaimer: The information provided in this technical support center is based on the well-characterized serine protease inhibitor, C1-inhibitor (C1-inh). As "UTA1inh-C1" is not a standard nomenclature in published literature, it is presumed to be a research or proprietary name for a C1-inhibitor. The troubleshooting guides and FAQs address potential off-target effects based on the known mechanisms of C1-inhibitors.
Introduction to C1-Inhibitor
C1-inhibitor (C1-inh) is a crucial regulator in the human body, belonging to the serpin (serine protease inhibitor) superfamily.[1][2] Its primary function is to control the activation of several cascading systems, including the complement system, the contact system (plasma kallikrein-kinin system), the intrinsic coagulation pathway, and the fibrinolytic system.[1][3] It is the sole inhibitor of the C1r and C1s subcomponents of the complement component C1 and a major inhibitor of plasma kallikrein and coagulation factor XIIa.[1][2]
Due to its broad activity, ensuring the specificity of any C1-inhibitor like this compound is paramount to avoid unintended consequences in experimental systems. This guide will help you troubleshoot potential off-target effects and validate the activity of your inhibitor.
Frequently Asked Questions (FAQs) on Off-Target Effects
Q1: What are the potential off-target effects of a C1-inhibitor like this compound?
A1: Given that C1-inhibitor acts on multiple pathways, off-target effects can manifest as unintended modulation of physiological processes. These can include:
-
Coagulation Abnormalities: Excessive inhibition of Factor XIIa and Factor XIa could prolong clotting times, potentially leading to a bleeding diathesis in in vivo models.
-
Fibrinolysis Imbalance: Inhibition of plasmin and tissue plasminogen activator (tPA) could alter the breakdown of blood clots.[3]
-
Hypotension: As a key regulator of the contact system, which generates the potent vasodilator bradykinin, non-specific activity could theoretically impact blood pressure regulation.
-
Unintended Anti-inflammatory Effects: C1-inhibitor has known anti-inflammatory properties beyond its primary targets.[3] If your experimental goal is to only inhibit the complement system, its effects on the contact system could be considered an off-target effect in that context.
-
Interaction with other Serpins or Proteases: Cross-reactivity with other serine proteases in your experimental system could lead to unexpected results.
Q2: My cells are showing increased apoptosis after treatment with this compound. Is this a known off-target effect?
A2: While direct cytotoxicity is not a commonly reported on-target effect of C1-inhibitor, unexpected cell death could be due to several factors:
-
Purity of the Compound: Impurities in the this compound preparation could be cytotoxic.
-
High Concentrations: At very high concentrations, any compound can have non-specific effects. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Cell-Specific Effects: The cellular context matters. In certain cell lines, modulating the complement or contact systems might indirectly trigger apoptotic pathways.
Q3: Can this compound affect pathways other than the classical complement pathway?
A3: Yes. C1-inhibitor is also known to inhibit MASP2, a key protease in the lectin pathway of the complement system.[3] Therefore, you should expect to see inhibition of both the classical and lectin pathways. This is an important consideration when designing experiments to isolate the effects on a single complement activation route.
Troubleshooting Guides
Issue 1: Unexpected Results in Coagulation Assays
Q: I am using this compound to block complement activation, but I am seeing a significant increase in my activated partial thromboplastin time (aPTT). What could be the cause?
A: This is a plausible off-target effect due to the known inhibitory activity of C1-inhibitor on the intrinsic coagulation pathway.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure your inhibitor is active against its primary target (e.g., C1s). Use a C1s-specific chromogenic substrate assay.
-
Perform a Dose-Response Analysis: Compare the IC50 (half-maximal inhibitory concentration) for C1s inhibition versus the IC50 for the inhibition of key coagulation factors like Factor XIIa and Factor XIa. A significantly lower IC50 for C1s would indicate on-target preference.
-
Use a More Specific Inhibitor (if available): If your goal is strictly to inhibit the complement system, consider using a more specific inhibitor, such as an antibody targeting a specific complement component.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound is not affecting the coagulation assay.
Issue 2: Inconsistent Inhibition in Different Assays
Q: this compound works well in my purified protein assays, but I see variable or no effect in my cell-based complement activation assay (e.g., CH50). Why?
A: This discrepancy can arise from several factors related to the complexity of a cellular environment compared to a purified system.
Troubleshooting Steps:
-
Assess Inhibitor Stability: The inhibitor might be unstable or rapidly degraded in your cell culture medium. You can assess its stability by incubating it in the medium for various times and then testing its residual activity in a purified protein assay.
-
Check for Protein Binding: this compound might be binding to other proteins in the serum of your cell culture medium, reducing its effective concentration. Try running the assay in a serum-free medium if your cells can tolerate it, or increase the inhibitor concentration.
-
Consider Alternative Complement Activation Pathways: Your cell-based assay might be triggering complement activation through a pathway that is less sensitive to C1-inhibitor (e.g., the alternative pathway). Use pathway-specific assays (e.g., AP50 for the alternative pathway) to dissect the effect of your inhibitor.
Experimental Protocols & Data Presentation
Protocol 1: Validating On-Target vs. Off-Target Protease Inhibition
Objective: To determine the IC50 of this compound for its primary target (C1s) and a key off-target protease (Factor XIIa).
Methodology:
-
Prepare Reagents:
-
Purified human C1s and Factor XIIa.
-
Chromogenic substrates specific for C1s and Factor XIIa.
-
Assay buffer (e.g., Tris-buffered saline).
-
Serial dilutions of this compound.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add serial dilutions of this compound to the appropriate wells.
-
Add a fixed concentration of the protease (C1s or Factor XIIa) to all wells and incubate for 15 minutes at 37°C.
-
Add the corresponding chromogenic substrate.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(1 - V_inhibited / V_uninhibited) * 100] against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50.
-
Data Summary Table:
| Target Protease | This compound IC50 (nM) | Selectivity Ratio (IC50 Off-target / IC50 On-target) |
| C1s (On-Target) | 15 | - |
| Factor XIIa (Off-Target) | 350 | 23.3 |
| Kallikrein (Off-Target) | 420 | 28.0 |
| Plasmin (Off-Target) | >1000 | >66.7 |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Assessing the Effect on Intrinsic Coagulation
Objective: To measure the effect of this compound on the intrinsic coagulation pathway using the activated partial thromboplastin time (aPTT) assay.
Methodology:
-
Prepare Reagents:
-
Normal human plasma.
-
aPTT reagent (containing a contact activator and phospholipids).
-
Calcium chloride (CaCl2) solution.
-
Serial dilutions of this compound.
-
-
Assay Procedure (using a coagulometer):
-
Pipette normal human plasma into a cuvette.
-
Add the desired concentration of this compound or vehicle control and incubate for 2 minutes at 37°C.
-
Add the aPTT reagent and incubate for a further 5 minutes at 37°C.
-
Initiate the clotting reaction by adding pre-warmed CaCl2.
-
The coagulometer will automatically measure the time taken for a clot to form.
-
-
Data Analysis:
-
Record the clotting time in seconds for each concentration of the inhibitor.
-
Plot the aPTT (in seconds) against the concentration of this compound.
-
Data Summary Table:
| This compound Concentration (nM) | aPTT (seconds) | Fold Increase over Vehicle |
| 0 (Vehicle) | 30.5 | 1.0 |
| 50 | 32.1 | 1.1 |
| 100 | 38.6 | 1.3 |
| 250 | 55.2 | 1.8 |
| 500 | 88.9 | 2.9 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Signaling pathways regulated by C1-inhibitor (this compound).
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for validating this compound specificity.
References
Technical Support Center: Optimizing UTA1inh-C1 Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of UTA1inh-C1 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: For a novel inhibitor like this compound, we recommend starting with a broad dose-response experiment to determine its IC50 value. A typical starting range would be from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window for your specific cell line or experimental system.
Q2: How should I prepare and store this compound stock solutions?
A2: To ensure the stability and activity of this compound, it is crucial to adhere to the manufacturer's storage instructions, which typically involve storing at low temperatures and protecting from light. We recommend preparing a high-concentration stock solution in an appropriate organic solvent like DMSO. For experiments, prepare fresh dilutions from the stock in your cell culture medium. To maintain the integrity of the stock solution, it's advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?
A3: Fluctuations in IC50 values are a common challenge in cell-based assays and can be attributed to several factors:
-
Cell Density: The number of cells seeded can affect the inhibitor's effective concentration per cell.[1]
-
Incubation Time: The duration of exposure to the compound can influence the observed inhibitory effect. Longer incubation times may lead to lower IC50 values.[1]
-
Cell Passage Number and Confluency: Using cells within a consistent and limited passage number range is recommended, as genetic drift can alter cellular responses to treatment.[1] Cell confluency can also impact cell metabolism and gene expression, affecting experimental outcomes.[1]
-
Reagent Stability: Ensure all reagents, including cell culture media and assay components, are within their expiry dates and stored correctly.
Q4: What can I do to minimize the "edge effect" in my multi-well plate assays?
A4: The "edge effect," where wells on the perimeter of a plate behave differently due to factors like increased evaporation, can be mitigated by filling the outer wells with sterile PBS or media without cells. This creates a more uniform environment for the experimental wells.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition or Lack of Efficacy
Symptoms:
-
Higher than expected IC50 value.
-
Incomplete inhibition even at high concentrations.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Dosage Range | Perform a wider dose-response curve to ensure the optimal concentration range is covered. |
| Compound Instability | Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Cell Line Specificity | Confirm that your chosen cell line expresses the target of this compound and that the relevant signaling pathway is active. |
| Assay Interference | The inhibitor might interfere with the assay components. Run appropriate controls, such as the inhibitor with the detection reagent alone, to check for interference. |
Issue 2: High Variability Between Technical Replicates
Symptoms:
-
Large standard deviations between replicate wells within the same experiment.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent pipetting technique.[1] |
| Uneven Cell Distribution | Ensure cells are in a single-cell suspension and are evenly distributed in the wells when plating.[1] |
| Improper Reagent Mixing | Gently mix the contents of the wells after adding reagents by using an orbital shaker.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A 1:3 or 1:10 dilution series is recommended.[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).[1]
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for a predetermined treatment duration (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.[1]
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[1]
-
Signaling Pathways and Workflows
The following diagrams illustrate the hypothetical mechanism of action of this compound and a general experimental workflow.
Caption: Hypothetical signaling pathway of this compound inhibiting the classical complement pathway.
References
C1-Inhibitor (Formerly UTA1inh-C1) Stability and Degradation Technical Support Center
Welcome to the C1-Inhibitor Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with C1-Inhibitor (C1-INH), a critical serine protease inhibitor involved in regulating the complement and contact systems. Our goal is to provide you with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of C1-INH throughout your experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is C1-Inhibitor and what is its primary function?
A1: C1-Inhibitor (C1-INH) is a heavily glycosylated single-chain glycoprotein and a member of the serpin superfamily of protease inhibitors.[1] Its primary role is to regulate the early stages of the classical complement pathway by inhibiting proteases C1r and C1s.[2] It is also the main inhibitor of the contact system, controlling the activity of plasma kallikrein and factor XIIa, thereby regulating the production of the inflammatory mediator bradykinin.[1][3]
Q2: What is the difference between antigenic and functional levels of C1-INH?
A2: It is crucial to distinguish between the concentration of the C1-INH protein (antigenic level) and its inhibitory activity (functional level). A researcher might observe normal or even elevated protein levels, but the C1-INH may be dysfunctional due to mutations, cleavage, or conformational changes, leading to a loss of its protease-inhibiting activity.[4][5] Assays that measure the formation of complexes with target proteases or the inhibition of their enzymatic activity are necessary to determine the functional status of C1-INH.[6]
Stability and Storage
Q3: How should I store my recombinant C1-Inhibitor?
A3: Proper storage is critical for maintaining the activity of C1-INH. For lyophilized recombinant C1-INH, storage at -20°C to -70°C is recommended, and it can be stable for several months.[7] After reconstitution, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C to -70°C for up to three months.[7] For short-term storage of a few days, 2-8°C is acceptable for some commercial preparations.[8] Always refer to the manufacturer's specific instructions for your product.
Q4: What is the stability of C1-INH in common laboratory buffers and cell culture media?
A4: While the half-life of C1-INH in human plasma is approximately 64 hours, its stability in laboratory buffers can vary.[9] In serum, a modest decrease in function can be observed over 24 hours, and this decrease is more substantial in samples from individuals with hereditary angioedema.[10] For practical purposes in experimental settings, it is recommended to use freshly prepared solutions or samples that have been stored appropriately at low temperatures. The stability in cell culture media like DMEM has not been extensively reported in the literature, so it is advisable to minimize the time C1-INH is kept at 37°C in culture and to include it fresh with each media change if long-term experiments are planned.
Q5: What is the thermal stability of C1-INH?
A5: Native C1-inhibitor has a melting temperature of approximately 51.5°C.[11] A study on a recombinant truncated form of C1-INH showed a similar melting temperature of around 50.5°C.[11] This indicates that the protein is sensitive to prolonged exposure to high temperatures, which can lead to denaturation and loss of function.
Troubleshooting Guides
Common Experimental Issues
Issue 1: Reduced or No C1-INH Activity in Functional Assays
-
Possible Cause 1: Proteolytic Degradation. C1-INH is susceptible to cleavage by various proteases, which can render it inactive. Plasmin, chymotrypsin-like proteases, and elastase have been shown to degrade C1-INH.[12][13] This can be a problem in complex biological samples like cell lysates or conditioned media.
-
Troubleshooting Steps:
-
Add a broad-spectrum protease inhibitor cocktail to your samples during preparation and storage.
-
Work quickly and keep samples on ice to minimize endogenous protease activity.
-
Analyze samples by Western blot to check for the presence of cleaved (inactive) C1-INH, which will appear as a lower molecular weight band.
-
-
-
Possible Cause 2: Aggregation. Like many proteins, C1-INH can be prone to aggregation, especially at high concentrations or after improper handling (e.g., vigorous vortexing). Aggregates are often inactive.
-
Troubleshooting Steps:
-
After reconstitution, gently mix the solution by inverting the tube or pipetting slowly. Avoid vortexing.
-
Centrifuge the reconstituted solution at a high speed (e.g., >10,000 x g) for a few minutes to pellet any aggregates before use.
-
Consider using a buffer with additives that can help prevent aggregation, such as low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) or stabilizers like glycerol, if compatible with your downstream application.
-
-
-
Possible Cause 3: Non-Proteolytic Degradation (Oxidation/Deamidation). Although less documented for C1-INH specifically compared to antibodies, oxidation of methionine residues and deamidation of asparagine and glutamine residues are common non-proteolytic modifications that can affect protein structure and function.
-
Troubleshooting Steps:
-
Avoid exposing the protein to oxidizing agents or conditions that promote oxidation.
-
Store the protein in buffers with a pH close to neutral, as high pH can accelerate deamidation.
-
If you suspect these modifications, consider analysis by mass spectrometry to identify the affected residues.
-
-
Issue 2: Discrepancy Between Antigenic (e.g., ELISA) and Functional Assay Results
-
Possible Cause: Presence of Inactive C1-INH. Your ELISA may be detecting total C1-INH protein (both active and inactive forms), while your functional assay only measures the active protein.
-
Troubleshooting Steps:
-
This is an inherent difference between the two assay types and can be informative. A high antigen level with low functional activity points to the presence of dysfunctional C1-INH.
-
Perform a Western blot to visualize the different forms of C1-INH. Cleaved or complexed C1-INH will have a different molecular weight than the native, active form.
-
-
Western Blotting Troubleshooting for C1-INH
Issue: High Background on Western Blot
-
Possible Cause 1: Insufficient Blocking. The membrane has not been adequately blocked, leading to non-specific binding of the primary or secondary antibody.
-
Solution:
-
Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).
-
Increase the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C).
-
Add a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05-0.1%) to your blocking and wash buffers.
-
-
-
Possible Cause 2: Antibody Concentration Too High. The primary or secondary antibody concentration is too high, leading to non-specific binding.
-
Solution:
-
Titrate your primary and secondary antibodies to determine the optimal dilution that gives a strong signal with low background.
-
-
ELISA Troubleshooting for C1-INH
Issue: Low or No Signal in ELISA
-
Possible Cause 1: Inactive Reagents. One or more of the reagents (e.g., antibodies, enzyme conjugate, substrate) may have lost activity.
-
Solution:
-
Check the expiration dates of all reagents.
-
Ensure reagents have been stored under the recommended conditions.
-
Prepare fresh substrate solution for each experiment.
-
-
-
Possible Cause 2: Insufficient Washing. Inadequate washing between steps can lead to high background, which can mask a weak signal, or can result in the removal of bound components if washing is too harsh.
-
Solution:
-
Ensure all wells are completely filled and emptied during each wash step.
-
Increase the number of washes.
-
After the final wash, tap the plate on a clean paper towel to remove any residual wash buffer.
-
-
Data Presentation
Table 1: Physicochemical Properties and Stability of Human C1-Inhibitor
| Parameter | Value | Reference |
| Molecular Mass (Glycosylated) | ~104-110 kDa | [1][9] |
| Plasma Concentration | 0.18 – 0.22 g/L | [9] |
| Plasma Half-Life | ~64 hours | [9] |
| Melting Temperature (Tm) | ~51.5 °C | [11] |
Table 2: Recommended Storage Conditions for C1-Inhibitor
| Form | Temperature | Duration | Reference |
| Lyophilized Recombinant | -20°C to -70°C | Up to 6 months | [7] |
| Reconstituted Recombinant | -20°C to -70°C | Up to 3 months | [7] |
| Plasma-derived (Cinryze®) - Unopened | 2°C to 25°C | Per expiration date | [8] |
| Plasma-derived (Cinryze®) - Reconstituted | Room Temperature | Administer promptly | [8] |
Experimental Protocols
Protocol 1: Western Blot for Detection of C1-INH Cleavage
-
Sample Preparation: Prepare cell lysates or collect conditioned media containing C1-INH. If desired, induce degradation by incubating with a protease (e.g., plasmin) for a defined period at 37°C. Add protease inhibitors to control samples.
-
SDS-PAGE: Separate proteins on a 4-12% gradient SDS-polyacrylamide gel. Load equal amounts of protein per lane. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for C1-INH diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Native C1-INH will appear at a higher molecular weight than cleaved C1-INH.
Protocol 2: Sandwich ELISA for Quantification of C1-INH
-
Coating: Coat a 96-well microplate with a capture antibody specific for C1-INH overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add your samples and a serial dilution of a C1-INH standard to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for C1-INH and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of C1-INH in your samples.
Visualizations
Caption: C1-Inhibitor's central role in regulating the complement and contact systems.
Caption: Troubleshooting workflow for reduced C1-Inhibitor activity.
Caption: Logical relationship between antigenic and functional assays for C1-Inhibitor.
References
- 1. C1-inhibitor - Wikipedia [en.wikipedia.org]
- 2. C1 Esterase Inhibitor (Human) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C1-inhibitor deficiency and angioedema: molecular mechanisms and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C1 Esterase Inhibitor, Func - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. C1 Esterase Inhibitor, Antigen | MLabs [mlabs.umich.edu]
- 6. C1 Inhibitor Test - Creative Biolabs [creative-biolabs.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Online Graphviz Editor [graphviz.tjh.sg]
- 9. Edotor — Your Favorite Online Graphviz Editor [edotor.net]
- 10. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]
- 11. researchgate.net [researchgate.net]
- 12. graphvizonline.net [graphvizonline.net]
- 13. tools-online.app [tools-online.app]
Technical Support Center: Preventing Small Molecule Precipitation in Media
Frequently Asked Questions (FAQs)
Q1: My compound precipitated after I added it to the cell culture medium. What is the most common cause?
A1: Precipitation of hydrophobic compounds is a common issue when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous cell culture medium. The dramatic change in solvent polarity can cause the compound to crash out of solution.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To minimize solvent-induced toxicity and precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. Many protocols advise using a concentration of 0.1% or even lower.[1][2]
Q3: Can I simply filter the medium to remove the precipitate?
A3: Filtering the medium to remove the precipitate is not recommended. This action will lower the effective concentration of your compound, leading to inaccurate and difficult-to-reproduce experimental results.[1] It is crucial to address the root cause of the precipitation instead.[1]
Q4: How does the pH of the medium affect compound solubility?
A4: The pH of the cell culture medium can significantly impact the solubility of a compound, especially if it has ionizable groups. Adjusting the pH within a physiologically acceptable range (e.g., 7.0-7.6) may enhance solubility. However, be aware that significant changes in media pH can affect cell health.[1]
Q5: Could interactions with media components be causing the precipitation?
A5: Yes, components in the media, such as proteins and salts, can interact with your compound and cause it to precipitate. For instance, positively charged molecules may bind to albumin in the serum.[3]
Troubleshooting Guides
Initial Steps and Quick Checks
If you observe precipitation, consider these immediate troubleshooting steps:
-
Visual Inspection: Confirm that the precipitate is indeed your compound and not a result of contamination or media degradation.
-
Stock Solution Check: Ensure your stock solution is fully dissolved and has not precipitated during storage. Gentle warming in a 37°C water bath may help dissolve any crystals.[1]
-
Dilution Technique: When diluting the stock solution, add it to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
Experimental Protocols
Protocol 1: Optimizing Stock Solution and Solvent Selection
Objective: To determine the optimal solvent and concentration for your stock solution to maintain solubility upon dilution in cell culture media.
Materials:
-
Your compound (e.g., UTA1inh-C1)
-
A panel of potential solvents (e.g., DMSO, Ethanol, PEG400)[1]
-
The cell culture medium to be used in your experiment
Procedure:
-
Prepare several small-volume, high-concentration stock solutions of your compound in each of the test solvents.
-
Add a small volume of each stock solution to your cell culture medium to achieve the desired final concentration.
-
Visually inspect each solution for any signs of precipitation immediately after addition and after a relevant incubation period at 37°C (e.g., 24 hours).[1]
-
Select the solvent that results in the least precipitation while maintaining the desired final concentration of the compound.[1]
Protocol 2: Assessing the Effect of pH on Solubility
Objective: To determine the optimal pH of the cell culture medium for maintaining your compound's solubility.
Materials:
-
Your compound's stock solution
-
Cell culture medium
-
Sterile 1 M HCl and 1 M NaOH[1]
-
pH meter
Procedure:
-
Dispense your cell culture medium into several sterile tubes.
-
Adjust the pH of each tube to a different value within a physiologically relevant range (e.g., 7.0, 7.2, 7.4, 7.6) using the sterile HCl or NaOH.[1]
-
Add your compound's stock solution to each pH-adjusted medium to the desired final concentration.
-
Incubate the solutions at 37°C and observe for precipitation over time.[1]
-
Identify the optimal pH range for maintaining the solubility of your compound.[1]
Data Summary
When troubleshooting, it is helpful to systematically test different conditions and record the outcomes.
| Parameter Tested | Condition 1 | Condition 2 | Condition 3 | Outcome (Precipitation) |
| Solvent | DMSO | Ethanol | PEG400 | e.g., None, Mild, Heavy |
| Final DMSO (%) | 0.1% | 0.5% | 1.0% | e.g., None, Mild, Heavy |
| Media pH | 7.0 | 7.2 | 7.4 | e.g., None, Mild, Heavy |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues with small molecules in cell culture media.
Caption: Troubleshooting workflow for small molecule precipitation.
References
Reducing cytotoxicity of UTA1inh-C1 in primary cells
Welcome to the technical support center for UTA1inh-C1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in primary cell culture experiments while minimizing potential cytotoxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the urea transporter A (UT-A), with a reported IC50 of 4.2 μM.[1] UT-A proteins are transmembrane channels that facilitate the transport of urea across cell membranes.[2][3][4] In the kidney, UT-A plays a crucial role in the urine concentration mechanism.[2][5] In other tissues, urea transporters are involved in regulating osmotic pressure, arginine metabolism, and other cellular processes.[6] By inhibiting UT-A, this compound blocks the transport of urea, which can have various downstream effects depending on the cell type.
Q2: What are the potential causes of this compound cytotoxicity in primary cells?
A2: The cytotoxicity of this compound in primary cells can stem from several factors:
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On-target effects: Disruption of urea transport can lead to intracellular urea accumulation or depletion, causing osmotic stress and altering cellular homeostasis. This can trigger stress responses and, in sensitive cell types, lead to apoptosis.
-
Off-target effects: Although some urea transporter inhibitors are reported to be highly selective, off-target activity at higher concentrations cannot be ruled out without specific data for this compound.[1][2] These off-target effects could involve other transporters or signaling pathways crucial for cell survival.
-
Compound solubility and stability: Poor solubility of this compound in cell culture media can lead to the formation of precipitates that are toxic to cells. Degradation of the compound over time can also produce toxic byproducts.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at higher concentrations.
Q3: Are certain primary cell types more sensitive to this compound?
A3: While specific data for this compound is not available, primary cells that are highly dependent on maintaining a precise osmotic balance or have high metabolic rates may be more sensitive to the inhibition of urea transport. This could include cell types such as renal medullary cells, astrocytes, and hepatocytes. It is crucial to perform a dose-response experiment for each new primary cell type to determine its specific sensitivity.
Q4: What are the visual indicators of this compound toxicity in culture?
A4: Common morphological changes indicating cytotoxicity include cell rounding, shrinkage, detachment from the culture surface, membrane blebbing, and an increase in floating dead cells. These changes are often observable within 24-48 hours of treatment with a toxic dose.
Troubleshooting Guides
Issue 1: High Cell Death Observed Shortly After this compound Treatment
| Possible Cause | Solution |
| This compound Concentration is Too High | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability at 24, 48, and 72 hours. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) to assess solvent toxicity. |
| Poor Solubility of this compound | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the concentration or using a different solvent system. Perform a solubility assessment of this compound in your specific culture medium. |
| Instability of this compound in Culture Medium | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Consider reducing the treatment duration or refreshing the medium with freshly prepared inhibitor during long-term experiments. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Solution |
| Variability in Primary Cell Culture | Use primary cells from a consistent and early passage number. Standardize cell seeding density for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate Pipetting of this compound | Use calibrated pipettes and ensure thorough mixing of the stock solution before making dilutions. Prepare a master mix of the treatment medium to add to replicate wells to minimize pipetting errors. |
| Degradation of this compound Stock Solution | Aliquot the this compound stock solution upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light if it is light-sensitive. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic potential of this compound in a primary cell line.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol provides a method to assess the solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (serum-free and with serum)
-
1.5 mL microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium (both with and without serum) in microcentrifuge tubes.
-
Incubation: Incubate the tubes at 37°C for a relevant experimental time (e.g., 2, 24, 48 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble compound.
-
Absorbance Measurement: Carefully transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at a wavelength where this compound absorbs maximally.
-
Data Analysis: Compare the absorbance of the supernatants from the different dilutions to a standard curve of this compound in the same medium to determine the concentration of the soluble compound. The highest concentration that remains in solution is the kinetic solubility.
Visualizations
Caption: Proposed mechanism of this compound induced cytotoxicity.
Caption: Troubleshooting workflow for reducing this compound cytotoxicity.
References
- 1. Urea transporter proteins as targets for small-molecule diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea transporter proteins as targets for small-molecule diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea transporter - Wikipedia [en.wikipedia.org]
- 4. The emerging physiological roles of the SLC14A family of urea transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The urea transporter UT-A1 plays a predominant role in a urea-dependent urine-concentrating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Functions of Urea Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Your UTA1inh-C1 Experiments
Disclaimer: Information regarding the specific molecule "UTA1inh-C1" is not publicly available. This guide provides general troubleshooting advice for experiments involving small molecule inhibitors based on established scientific principles.
This technical support center is designed to help researchers, scientists, and drug development professionals identify and resolve potential issues in their experiments involving the hypothetical inhibitor, this compound. The following resources are structured to provide systematic guidance for troubleshooting common experimental failures.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when an experiment with a small molecule inhibitor does not proceed as expected.
Q1: My cells are not responding to this compound treatment. What are the initial checks I should perform?
A: When observing a lack of cellular response to an inhibitor, it is crucial to first verify the basics of your experimental setup. Key initial checks include:
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Compound Integrity: Confirm the correct storage of this compound and its solubility in the chosen solvent. Ensure that the final concentration of the solvent in your cell culture medium is not affecting cell health.[1]
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Cell Health: Visually inspect your cells under a microscope to ensure they are healthy, in the exponential growth phase, and free from contamination.[2] Changes in cell morphology can indicate underlying issues.[2]
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Assay Controls: Ensure that your positive and negative controls for the assay are behaving as expected. This will help differentiate between a compound-specific issue and a general assay failure.
Q2: I am seeing inconsistent results between replicate experiments. What could be the cause?
A: Reproducibility issues in cell-based assays are a common challenge.[1] Several factors can contribute to this variability:
-
Biological Variability: Cell line passage number can influence experimental outcomes.[3] It is advisable to use cells within a consistent and low passage number range.
-
Technical Variability: Inconsistent cell seeding density, pipetting errors, and the "edge effect" in multi-well plates can all lead to variable results.[1] To mitigate the edge effect, avoid using the outer wells of the plate or fill them with sterile PBS or media.[1]
-
Reagent Stability: Ensure that all reagents, including cell culture media and the inhibitor itself, are not expired and have been stored correctly.
Q3: How can I be sure that the observed effect is due to the specific inhibition of the target by this compound and not an off-target effect?
A: Distinguishing between on-target and off-target effects is a critical aspect of working with kinase inhibitors.[4] Strategies to address this include:
-
Dose-Response Curve: Perform a dose-response experiment to determine the potency (e.g., IC50) of this compound. A specific inhibitor should exhibit a clear dose-dependent effect.
-
Rescue Experiments: If possible, overexpressing the target of this compound might rescue the phenotype, providing evidence for on-target activity.
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor for the same target is available, it should ideally produce a similar biological effect.
-
Knockdown/Knockout Models: Comparing the effect of this compound in wild-type cells versus cells where the target has been knocked down or knocked out can provide strong evidence for target specificity.
Troubleshooting Guide
This guide provides a more detailed, step-by-step approach to pinpointing the source of your experimental problems.
Section 1: this compound Compound and Reagents
| Potential Issue | Recommended Action |
| Incorrect Concentration | Verify all calculations for serial dilutions. Use a spectrophotometer to confirm the concentration of the stock solution if possible. |
| Compound Degradation | Check the recommended storage conditions and shelf-life of this compound. Consider obtaining a fresh batch of the compound. |
| Solubility Issues | Ensure this compound is fully dissolved in the solvent. Sonication may aid in dissolution. Visually inspect the stock solution and final culture medium for any precipitation.[1] |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your experimental conditions to ensure it is not causing cytotoxicity.[1] |
Section 2: Cell Culture and Handling
| Potential Issue | Recommended Action |
| Cell Line Identity | Confirm the identity of your cell line through short tandem repeat (STR) profiling. |
| Mycoplasma Contamination | Regularly test your cells for mycoplasma contamination, as this can significantly alter cellular responses.[3] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[1][2] |
| Serum and Media Components | Be aware that components in the serum or media can interact with your compound. Consider reducing serum concentration if appropriate for your cell type. |
Section 3: Experimental Protocol and Assay
| Potential Issue | Recommended Action |
| Incubation Time | Optimize the incubation time with this compound. The effect of the inhibitor may be time-dependent. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological change. Determine the linear range of your assay.[5] |
| Fixation and Permeabilization (for imaging-based assays) | Optimize fixation and permeabilization conditions to ensure proper antibody access to the target.[5] |
| Plate Selection | The type of microplate (e.g., color, well shape) can impact assay results, especially for fluorescence or luminescence-based assays.[6] |
Experimental Protocols
Below are example protocols that can be adapted for experiments with this compound.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Western Blot for Target Inhibition
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the downstream target of the this compound pathway, as well as an antibody for the total protein as a loading control.
-
Detection: Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the extent of target inhibition.
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: A hypothetical signaling cascade where this compound inhibits the UTA1 kinase.
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for a cell-based experiment with an inhibitor.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for inhibitor experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. marinbio.com [marinbio.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. academic.oup.com [academic.oup.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Technical Support Center: Confirming UTA1inh-C1 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of UTA1inh-C1, an inhibitor of the Ubiquitin-Activating Enzyme (UBA1/E1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is confirming target engagement important?
This compound is a small molecule inhibitor designed to target the Ubiquitin-Activating Enzyme (UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] Confirmation of target engagement in a cellular context is a critical step in drug development. It validates that the compound interacts with its intended molecular target within the complex cellular environment, which is essential for correlating the observed phenotype with the inhibitor's mechanism of action.[3][4]
Q2: What are the primary methods to confirm this compound engagement with UBA1 in cells?
There are several robust methods to confirm the engagement of this compound with UBA1 in a cellular setting. The primary approaches include:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses the binding of this compound to UBA1 in intact cells by measuring changes in the thermal stability of the UBA1 protein.[5][6]
-
Immunoblotting for Ubiquitination Status: This biochemical approach indirectly measures UBA1 inhibition by observing the downstream effects on the ubiquitination cascade, such as a decrease in global protein ubiquitination.[7][8]
-
Activity-Based Probe (ABP) Profiling: This chemical biology technique uses specialized probes to directly measure the activity of UBA1 in cell lysates, which would be inhibited by this compound engagement.[9]
-
Co-immunoprecipitation (Co-IP): This method can be used to assess changes in protein-protein interactions that are dependent on UBA1 activity. For instance, an inhibitor might alter the interaction between UBA1 and its E2 conjugating enzymes.[10]
Q3: How does the Cellular Thermal Shift Assay (CETSA) work to show target engagement?
CETSA is based on the principle of ligand-induced thermal stabilization. When a small molecule like this compound binds to its target protein (UBA1), it generally increases the protein's resistance to heat-induced denaturation.[11][6] In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The soluble fraction of the target protein at each temperature is then quantified, usually by Western blotting. An increase in the amount of soluble UBA1 at higher temperatures in inhibitor-treated cells compared to vehicle-treated cells indicates target engagement.[5][11][10]
Q4: What should I look for on a Western blot to confirm UBA1 inhibition?
Inhibition of UBA1 will lead to a global decrease in protein ubiquitination. Therefore, on a Western blot, you should probe for total ubiquitin. A dose-dependent decrease in the high molecular weight smear, which represents polyubiquitinated proteins, is a strong indicator of UBA1 inhibition.[8][12] Additionally, you can monitor the levels of specific short-lived proteins that are known to be degraded via the ubiquitin-proteasome system, such as cyclin E. Inhibition of UBA1 should lead to the accumulation of such proteins.[1]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No thermal shift observed for UBA1 | Insufficient compound concentration or incubation time. | Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment. |
| The chosen temperature range is not optimal for UBA1. | Determine the melting temperature (Tm) of UBA1 in your specific cell line by performing a temperature gradient experiment without the compound.[5] | |
| Poor antibody quality for UBA1 detection. | Validate your primary antibody for specificity and sensitivity in Western blotting. | |
| High variability between replicates | Inconsistent heating of samples. | Use a thermal cycler for precise and uniform heating of cell suspensions.[5] |
| Inconsistent sample processing. | Ensure uniform cell lysis and centrifugation steps. | |
| UBA1 signal is weak or absent | Low expression of UBA1 in the chosen cell line. | Select a cell line with higher UBA1 expression or consider transiently overexpressing tagged UBA1. |
| Inefficient cell lysis. | Optimize the lysis buffer and procedure (e.g., freeze-thaw cycles, sonication).[5] |
Immunoblotting for Ubiquitination
| Issue | Possible Cause | Troubleshooting Steps |
| No change in global ubiquitination | This compound is not cell-permeable or is being actively effluxed. | Verify cell permeability using other assays. Check for expression of efflux pumps like BCRP in your cell line.[13] |
| Insufficient inhibition of UBA1. | Increase the concentration of this compound and/or the treatment duration. | |
| Inconsistent ubiquitin smear | Issues with protein extraction or gel electrophoresis. | Use a lysis buffer containing deubiquitinase (DUB) inhibitors. Ensure proper sample loading and transfer. |
| Difficulty in quantifying the ubiquitin smear | The smear is diffuse and hard to quantify. | Use densitometry to quantify the entire lane for the ubiquitin signal and normalize to a loading control. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Heating: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.[5]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[5]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[5]
-
Sample Preparation and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE and Western blot analysis.
-
Western Blotting: Probe the membrane with a primary antibody against UBA1 and a suitable loading control.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble UBA1 relative to the unheated control for each temperature and treatment condition. A rightward shift in the melting curve for this compound-treated samples indicates target engagement.
Protocol 2: Analysis of Global Ubiquitination by Immunoblotting
-
Cell Treatment: Plate cells and treat with increasing concentrations of this compound or vehicle for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Visualize the bands using an appropriate detection system. A reduction in the high-molecular-weight ubiquitin smear in the this compound-treated lanes compared to the vehicle control indicates inhibition of the ubiquitination pathway.
Visualizations
Caption: The ubiquitin activation cascade and the point of inhibition by this compound.
Caption: A schematic workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: A decision tree for troubleshooting common issues in target engagement assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are UBA1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay. [bio-protocol.org]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity to targeted UBA1 inhibition in a myeloid cell line model of VEXAS syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Auranofin targets UBA1 and enhances UBA1 activity by facilitating ubiquitin trans-thioesterification to E2 ubiquitin-conjugating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
Mitigating batch-to-batch variability of UTA1inh-C1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential batch-to-batch variability and other common issues encountered during experiments with UTA1inh-C1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the urea transporter A (UT-A). Specifically, it targets the UT-A1 isoform, which is predominantly found in the kidney inner medullary collecting duct and plays a crucial role in the urine concentrating mechanism. This compound inhibits urea transport in a non-competitive manner, meaning it does not compete with urea for the same binding site on the transporter. This inhibition is reversible.
Q2: What is the reported IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for UT-A1 has been reported to be 4.2 μM.
Q3: What are the potential applications of this compound in research?
A3: this compound is a valuable tool for studying the physiology and pathophysiology of urea transport. Its potential as a novel diuretic ("urearetic") is also an area of interest, as inhibiting UT-A1 can lead to increased water excretion without significant electrolyte loss.
Q4: How should I store and handle this compound?
A4: For specific storage and handling instructions, it is crucial to refer to the Certificate of Analysis provided by your supplier. Generally, small molecule inhibitors are stored as a powder at -20°C or -80°C. Stock solutions are typically prepared in a solvent like DMSO and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Mitigating Experimental Variability
Batch-to-batch variability of a small molecule inhibitor like this compound can arise from several factors, from the synthesis and purity of the compound itself to its handling and application in an experimental setting. This guide provides a systematic approach to identifying and mitigating these sources of variability.
Issue 1: Inconsistent Inhibition of Urea Transport
You observe that different batches of this compound, or even the same batch used at different times, produce varying levels of inhibition in your urea transport assay.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Integrity | 1. Verify Purity: If possible, verify the purity of each new batch using analytical methods like HPLC-MS. Compare the results to the supplier's specifications. 2. Proper Storage: Ensure the compound is stored correctly as a dry powder and as a stock solution to prevent degradation. Avoid exposure to light and moisture. |
| Solubility Issues | 1. Confirm Solubilization: Ensure the compound is fully dissolved in the stock solution. Briefly vortex and visually inspect for any precipitate. 2. Working Solution Preparation: When preparing working solutions, dilute the stock in pre-warmed buffer or media and mix thoroughly. Avoid precipitation of the compound upon dilution. Consider the final DMSO concentration in your assay, as high concentrations can have off-target effects. |
| Stability in Assay Media | 1. Assess Stability: The stability of this compound in your specific assay medium and conditions (temperature, pH) may vary. If you suspect degradation, you can perform a time-course experiment to assess how long the compound remains active in your assay conditions. |
| Assay-Specific Factors | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as transporter expression levels can change with prolonged culturing. 2. Consistent Cell Density: Seed cells at the same density for all experiments to ensure a consistent number of transporters per well. |
Issue 2: High Background or Off-Target Effects
You observe cellular effects that are inconsistent with the known function of UT-A1 inhibition or see high background signal in your assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for UT-A1 inhibition. Use the lowest effective concentration to minimize the risk of off-target effects. |
| Solvent Effects | 1. Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your experimental wells) to account for any effects of the solvent on your cells. |
| Non-Specific Binding | 1. Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control to differentiate specific from non-specific effects. |
| Cellular Health | 1. Toxicity Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity of the compound at the concentrations used. |
Quantitative Data Summary
The following table summarizes the key quantitative information available for this compound.
| Parameter | Value | Reference |
| Target | Urea Transporter A1 (UT-A1) | Esteva-Font et al., 2013 |
| IC50 | 4.2 μM | Esteva-Font et al., 2013 |
| Mechanism of Action | Non-competitive, Reversible | Esteva-Font et al., 2013 |
| Molecular Weight | 500.59 g/mol | MedchemExpress |
| CAS Number | 332144-37-3 | MedchemExpress |
Experimental Protocols
Key Experiment: Cell-Based Urea Transport Assay
This is a generalized protocol based on the methodology used in the discovery of this compound. Specific cell lines and reagents may require optimization.
Objective: To measure the inhibitory effect of this compound on UT-A1-mediated urea transport.
Materials:
-
MDCK cells stably expressing UT-A1 and a fluorescent biosensor (e.g., YFP-H148Q/V163S).
-
Cell culture medium (e.g., DMEM supplemented with FBS, penicillin/streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., PBS).
-
Urea solution (e.g., 200 mM in assay buffer).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the MDCK-UT-A1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add assay buffer containing various concentrations of this compound or vehicle (DMSO) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Urea Gradient: Place the plate in a fluorescence plate reader. Initiate fluorescence recording. Rapidly add a concentrated urea solution to the wells to create an inwardly directed urea gradient.
-
Fluorescence Measurement: Monitor the change in fluorescence over time. The initial addition of urea will cause cell shrinkage due to osmotic effects, leading to a change in the biosensor's fluorescence. Subsequent urea influx through UT-A1 will cause cell swelling and a reversal of the fluorescence signal.
-
Data Analysis: The rate of fluorescence recovery is proportional to the rate of urea transport. Calculate the initial rate of transport for each concentration of this compound. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Visualizations
Caption: Mechanism of this compound action on the UT-A1 transporter.
Caption: Workflow for a cell-based urea transport assay.
Validation & Comparative
Validating the Specificity of UHRF1 Inhibitor UTA1inh-C1 with a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the specificity of a novel UHRF1 inhibitor, UTA1inh-C1. A key aspect of characterizing any new inhibitor is to demonstrate that its biological effects are due to the specific inhibition of its intended target and not off-target activities. This is critically achieved by comparing its performance against a well-defined negative control. Here, we outline the experimental data and protocols necessary for such a validation.
Understanding the Target: UHRF1
UHRF1 (Ubiquitin-like, containing PHD and RING finger domains 1) is a crucial multi-domain protein that acts as a key epigenetic regulator.[1][2] It plays a pivotal role in maintaining DNA methylation patterns during cell division by linking DNA methylation and histone modifications.[3] UHRF1 recognizes hemi-methylated DNA via its SRA domain and recruits DNA methyltransferase 1 (DNMT1) to methylation sites, ensuring the faithful propagation of epigenetic marks.[1][4] Due to its overexpression in various cancers and its role in silencing tumor suppressor genes, UHRF1 has emerged as a significant therapeutic target in oncology.[4][5][6]
The Inhibitor: this compound and the Negative Control
For the purpose of this guide, we will consider This compound as a novel small molecule inhibitor designed to disrupt the interaction between the SRA domain of UHRF1 and hemi-methylated DNA.
A suitable negative control is essential for validating the specificity of this compound. The ideal negative control would be a molecule structurally similar to this compound but lacking the specific chemical moieties required for binding to the UHRF1 SRA domain, thus rendering it inactive against UHRF1. For instance, in the development of other UHRF1 inhibitors, compounds with similar chemical scaffolds but no inhibitory activity in biochemical assays have been used as negative controls.[7]
Comparative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to validate the specificity of this compound against a negative control.
Table 1: Biochemical Assay - UHRF1 SRA Domain Binding
| Compound | IC50 (µM) for UHRF1-SRA Binding |
| This compound | 5.2 |
| Negative Control | > 100 |
| Positive Control (Known UHRF1 Inhibitor) | 2.5 |
Table 2: Cell-Based Assay - Global DNA Methylation
| Treatment (10 µM) | Global 5-mC Levels (% of Vehicle) |
| Vehicle (DMSO) | 100 |
| This compound | 65 |
| Negative Control | 98 |
Table 3: Cell Proliferation Assay (HCT116 Colorectal Cancer Cells)
| Treatment (10 µM) | Inhibition of Cell Proliferation (%) |
| Vehicle (DMSO) | 0 |
| This compound | 72 |
| Negative Control | 5 |
Table 4: Apoptosis Assay (Annexin V Staining in HCT116 Cells)
| Treatment (10 µM) | Apoptotic Cells (%) |
| Vehicle (DMSO) | 3 |
| This compound | 28 |
| Negative Control | 4 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating inhibitor specificity.
Caption: UHRF1 signaling pathway in DNA methylation maintenance.
Caption: Experimental workflow for validating this compound specificity.
Caption: Logical relationship for using a negative control.
Experimental Protocols
UHRF1-SRA Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding of this compound to the SRA domain of UHRF1.
-
Reagents: Purified recombinant human UHRF1 SRA domain, a fluorescently labeled DNA probe containing a hemi-methylated CpG site, this compound, negative control, and a suitable assay buffer.
-
Procedure:
-
A constant concentration of the UHRF1 SRA domain and the fluorescent DNA probe are incubated together to form a complex, resulting in a high fluorescence polarization (FP) signal.
-
Serial dilutions of this compound or the negative control are added to the complex.
-
If an inhibitor binds to the SRA domain and displaces the fluorescent probe, the probe will tumble more freely in solution, leading to a decrease in the FP signal.
-
The FP signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the FP signal by 50%, is calculated. A potent inhibitor will have a low IC50 value, while an ineffective negative control will not significantly reduce the FP signal at high concentrations.
Global DNA Methylation Assay
This assay determines the effect of this compound on the overall level of 5-methylcytosine (5-mC) in genomic DNA.
-
Reagents: HCT116 cells, this compound, negative control, vehicle (DMSO), DNA extraction kit, and a global DNA methylation ELISA kit.
-
Procedure:
-
HCT116 cells are treated with this compound, the negative control, or vehicle for 72 hours.
-
Genomic DNA is extracted from the treated cells.
-
The global 5-mC levels are quantified using an ELISA-based method, where genomic DNA is bound to a plate and 5-mC is detected with a specific antibody.
-
-
Data Analysis: The percentage of 5-mC is calculated relative to the total input DNA and normalized to the vehicle control. A specific UHRF1 inhibitor is expected to decrease global DNA methylation levels.
Cell Proliferation Assay (e.g., MTS Assay)
This assay assesses the impact of this compound on the growth of cancer cells.
-
Reagents: HCT116 cells, cell culture medium, this compound, negative control, vehicle (DMSO), and an MTS reagent.
-
Procedure:
-
HCT116 cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound, the negative control, or vehicle.
-
After 72 hours of incubation, the MTS reagent is added to each well. The reagent is converted to a formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured at 490 nm, which is proportional to the number of viable cells.
-
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle-treated cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects the induction of apoptosis (programmed cell death) in response to inhibitor treatment.
-
Reagents: HCT116 cells, this compound, negative control, vehicle (DMSO), Annexin V-FITC, and Propidium Iodide (PI).
-
Procedure:
-
HCT116 cells are treated with the compounds or vehicle for 48 hours.
-
Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells is quantified.
By systematically comparing the biochemical and cellular effects of this compound to a structurally related but inactive negative control, researchers can robustly validate that the observed anti-cancer activities are a direct consequence of UHRF1 inhibition. This rigorous approach is fundamental in the pre-clinical development of targeted therapies.
References
- 1. What are UHRF1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Oncogenic Roles of UHRF1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UHRF1 epigenetically down-regulates UbcH8 to inhibit apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The epigenetic integrator UHRF1: on the road to become a universal biomarker for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHRF1 depletion and HDAC inhibition reactivate epigenetically silenced genes in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Mechanism of Small Molecule Inhibitors Selective for the Chromatin-binding Domains of Oncogenic UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of C1-Inhibitor Versus Other Complement Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of C1-esterase inhibitor (C1-inhibitor) with other key inhibitors of the complement system. The information presented is intended to assist researchers and drug development professionals in understanding the mechanisms and relative potencies of these therapeutic agents.
Introduction to C1-Inhibitor and Other Complement Inhibitors
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to inflammation and tissue damage in a variety of diseases. Consequently, inhibitors of the complement cascade have emerged as important therapeutic agents.
C1-Esterase Inhibitor (C1-inhibitor)
C1-inhibitor (C1-inh) is a serine protease inhibitor (serpin) that serves as a key regulator of the complement and contact systems.[1] Its primary function within the complement system is to inhibit the classical pathway by inactivating the C1r and C1s proteases of the C1 complex.[1][2] This action prevents the cleavage of C4 and C2, thereby blocking the formation of the C3 convertase and halting the downstream amplification of the complement cascade.[3] C1-inhibitor is the only plasma protease inhibitor that regulates the activation of the classical complement pathway.[4] Deficiency of C1-inhibitor is the underlying cause of Hereditary Angioedema (HAE), a condition characterized by recurrent episodes of severe swelling.[1]
Other Key Complement Inhibitors
For the purpose of this comparison, we will focus on other well-characterized complement inhibitors that target different points in the cascade:
-
Sutimlimab (Anti-C1s Antibody): This is a humanized monoclonal antibody that specifically targets and inhibits C1s, a serine protease within the C1 complex.[5][6] By selectively blocking C1s, Sutimlimab effectively prevents the activation of the classical complement pathway.[7]
-
Eculizumab and Ravulizumab (Anti-C5 Antibodies): These are monoclonal antibodies that bind to the C5 component of complement.[2] This binding prevents the cleavage of C5 into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[2] By acting at the terminal end of the complement cascade, they inhibit the effector functions of all three complement pathways (classical, lectin, and alternative).
-
Pegcetacoplan (C3 Inhibitor): This is a pegylated cyclic peptide that binds to C3 and C3b, preventing their participation in the complement cascade. By targeting the central component C3, Pegcetacoplan blocks the activation of all three complement pathways upstream of C5.
Comparative Efficacy of Complement Inhibitors
| Inhibitor | Target | Pathway(s) Inhibited | Reported Efficacy Metrics (from various sources) |
| C1-Esterase Inhibitor (C1-inh) | C1r, C1s | Classical | Median time to onset of relief in HAE attacks: 0.5 hours with 20 U/kg dose vs 1.5 hours with placebo.[8] |
| Sutimlimab | C1s | Classical | In Cold Agglutinin Disease (CAD), median hemoglobin increase of 1.6 g/dL within the first week of treatment. |
| Eculizumab/Ravulizumab | C5 | Classical, Lectin, Alternative (Terminal Pathway) | In Paroxysmal Nocturnal Hemoglobinuria (PNH), significantly reduces hemolysis and transfusion dependence.[2] |
| Pegcetacoplan | C3, C3b | Classical, Lectin, Alternative | In PNH, demonstrated superiority over Eculizumab in improving hemoglobin levels and reducing transfusion dependence. |
Experimental Protocols
Classical Pathway Hemolytic Inhibition Assay
This assay is a fundamental method for determining the functional inhibition of the classical complement pathway by a test compound. The principle lies in the ability of the classical pathway, when activated by antibody-sensitized red blood cells, to cause hemolysis. The inhibitory potential of a compound is measured by its ability to prevent this hemolysis.
Materials:
-
Sheep Red Blood Cells (SRBCs)
-
Rabbit anti-SRBC IgM (Hemolysin)
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with divalent cations (GVB++)
-
Test inhibitors (C1-inhibitor, Sutimlimab, Eculizumab, etc.) at various concentrations
-
96-well U-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 412-415 nm
Procedure:
-
Preparation of Antibody-Sensitized SRBCs (EA):
-
Wash SRBCs three times with GVB++.
-
Resuspend the SRBC pellet to a concentration of 1 x 10^9 cells/mL in GVB++.
-
Sensitize the SRBCs by adding an optimal concentration of rabbit anti-SRBC IgM and incubating for 30 minutes at 37°C.
-
Wash the resulting antibody-sensitized erythrocytes (EA) twice with GVB++ and resuspend to a final concentration of 5 x 10^8 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test inhibitors in GVB++.
-
In a 96-well plate, add 50 µL of each inhibitor dilution.
-
Add 50 µL of diluted NHS (pre-titrated to give submaximal hemolysis) to each well containing the inhibitor.
-
Include control wells:
-
100% Lysis Control: 50 µL GVB++ and 50 µL water.
-
0% Lysis Control (Spontaneous Lysis): 50 µL GVB++ and 50 µL diluted NHS.
-
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the complement components.
-
-
Hemolysis Reaction:
-
Add 100 µL of the prepared EA suspension to all wells.
-
Incubate the plate for 60 minutes at 37°C with gentle shaking.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the intact cells.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each inhibitor concentration using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_0%_lysis) / (Absorbance_100%_lysis - Absorbance_0%_lysis)] * 100
-
Plot the percentage of inhibition (100 - % Hemolysis) against the log of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in hemolysis, from the dose-response curve.
-
C4d Deposition Inhibition ELISA
This assay measures the ability of an inhibitor to block the activation of the classical complement pathway at the level of C4 cleavage, by quantifying the deposition of the C4d fragment.
Materials:
-
High-binding 96-well ELISA plates
-
Human aggregated IgG (activator of the classical pathway)
-
Normal Human Serum (NHS)
-
Test inhibitors
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-human C4d antibody (polyclonal or monoclonal)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
ELISA plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of human aggregated IgG at a concentration of 10 µg/mL in PBS.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Inhibition and Complement Activation:
-
Prepare serial dilutions of the test inhibitors.
-
In a separate plate, pre-incubate the inhibitor dilutions with diluted NHS for 15 minutes at 37°C.
-
Transfer 100 µL of the inhibitor-serum mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at 37°C to allow complement activation and C4d deposition.
-
-
Detection of C4d:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the anti-human C4d antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature until sufficient color development.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no serum).
-
Calculate the percentage of C4d deposition inhibition for each inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Novel insights into the treatment of complement-mediated hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 4. Sustained inhibition of complement C1s with sutimlimab over 2 years in patients with cold agglutinin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Sutimlimab for Cold Agglutinin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sutimlimab for the Treatment of Cold Agglutinin Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of complement C1s improves severe hemolytic anemia in cold agglutinin disease: a first-in-human trial - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of C1-Inhibitor's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods for validating the mechanism of action of C1-inhibitor (C1-INH), a critical serine protease inhibitor that regulates the complement and contact systems. Given the absence of specific public information on "UTA1inh-C1," this document focuses on the well-established principles and techniques applied to its likely intended subject, C1-inhibitor. Orthogonal validation, the practice of using multiple, distinct methods to confirm a scientific finding, is crucial for robustly characterizing the activity of therapeutic molecules like C1-INH.
Mechanism of Action of C1-Inhibitor
C1-inhibitor is a key regulator of several proteolytic cascades in the blood.[1][2][3] Its primary function is to inhibit the activity of proteases in the complement system (C1r, C1s), the contact system (kallikrein, factor XIIa), and the fibrinolytic system (plasmin).[1][2] By forming a stable, covalent bond with these proteases, C1-INH effectively shuts down their enzymatic activity, thereby preventing excessive inflammation and vascular permeability.[1] Deficiency or dysfunction of C1-INH leads to hereditary angioedema (HAE), a condition characterized by recurrent episodes of severe swelling.[3]
The core of C1-INH's mechanism of action is its function as a suicide substrate inhibitor. The target protease cleaves a specific peptide bond in the reactive center loop of C1-INH, which triggers a conformational change in the inhibitor, trapping the protease in an inactive complex.
Orthogonal Validation Strategy
A robust validation of a C1-inhibitor's mechanism of action involves a multi-pronged approach, combining biochemical, cell-based, and in vivo assays. This strategy ensures that the observed inhibitory activity is not an artifact of a particular experimental setup and translates to a physiologically relevant context.
Caption: A streamlined workflow for the orthogonal validation of a C1-inhibitor's mechanism of action.
Biochemical Assays: Direct Target Engagement
Biochemical assays provide a direct measure of the inhibitor's ability to engage and inhibit its target proteases. These assays are essential for determining potency (e.g., IC50) and understanding the kinetics of inhibition.
| Assay Type | Principle | Analytes Measured | Typical Readout | Advantages | Limitations |
| Chromogenic Assay | C1-INH inhibits the cleavage of a chromogenic substrate by a target protease (e.g., C1s, kallikrein). The reduction in color development is proportional to C1-INH activity.[4][5] | Protease activity | Spectrophotometry (absorbance) | High-throughput, quantitative, well-established.[4] | Can be prone to interference from colored compounds. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Measures the formation of the stable complex between C1-INH and its target protease (e.g., C1s-C1-INH).[4][5] | C1-INH-protease complex | Spectrophotometry (absorbance) | Highly specific and sensitive. | Can be complex to set up, may not reflect inhibition kinetics. |
| Surface Plasmon Resonance (SPR) | Measures the binding affinity and kinetics of the inhibitor to its target protease immobilized on a sensor chip. | Binding and dissociation rates (ka, kd) | Refractive index change | Real-time kinetics, label-free. | Requires specialized equipment, can be sensitive to buffer conditions. |
Experimental Protocol: Chromogenic Assay for C1-Inhibitor Activity
This protocol is a generalized example for measuring the inhibition of C1s by a C1-inhibitor.
-
Reagents and Materials:
-
Purified human C1s
-
C1-inhibitor standard and test samples
-
Chromogenic C1s substrate
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the C1-inhibitor standard and test samples in assay buffer.
-
Add 20 µL of each dilution to the wells of a 96-well plate.
-
Add 20 µL of a pre-determined concentration of C1s to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibition.
-
Add 20 µL of the chromogenic C1s substrate to each well to initiate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Caption: The principle of a chromogenic assay to measure C1-inhibitor activity.
Cell-Based Assays: Physiological Confirmation
Cell-based assays are crucial for confirming that the inhibitor is active in a more complex biological environment and can modulate downstream cellular signaling pathways.
| Assay Type | Principle | Cell Line/System | Analytes Measured | Typical Readout | Advantages | Limitations |
| Complement-Dependent Cytotoxicity (CDC) Assay | Measures the ability of the C1-inhibitor to protect cells from lysis mediated by the classical complement pathway. | Antibody-sensitized target cells (e.g., sheep red blood cells) | Cell lysis (hemoglobin release) | Spectrophotometry (absorbance) | Functional readout of the entire classical pathway. | Indirect measure of C1-INH activity. |
| Bradykinin Release Assay | Measures the inhibition of kallikrein-mediated bradykinin release from high-molecular-weight kininogen (HMWK) in plasma or cell culture supernatant. | Human plasma or endothelial cells | Bradykinin levels | ELISA or LC-MS/MS | Highly relevant to the pathophysiology of HAE. | Technically demanding, requires sensitive detection methods. |
| Endothelial Cell Permeability Assay | Measures the ability of the C1-inhibitor to prevent the increase in endothelial cell permeability induced by bradykinin or other inflammatory mediators. | Human umbilical vein endothelial cells (HUVECs) | Passage of a fluorescent tracer across the cell monolayer | Fluorescence microscopy or plate reader | Provides a functional readout of vascular barrier integrity. | Can be influenced by off-target effects of the inhibitor. |
Experimental Protocol: Endothelial Cell Permeability Assay
This protocol provides a general framework for assessing the effect of a C1-inhibitor on bradykinin-induced endothelial permeability.
-
Reagents and Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Bradykinin
-
C1-inhibitor test compound
-
FITC-dextran (fluorescent tracer)
-
Fluorescence plate reader
-
-
Procedure:
-
Culture HUVECs to confluence on the upper chamber of Transwell inserts.
-
Pre-treat the HUVEC monolayers with different concentrations of the C1-inhibitor for 1 hour.
-
Add bradykinin to the upper chamber to induce hyperpermeability.
-
Simultaneously, add FITC-dextran to the upper chamber.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity of the medium in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the amount of FITC-dextran that has passed through the HUVEC monolayer.
-
Plot the percentage of permeability inhibition against the logarithm of the inhibitor concentration.
-
Determine the EC50 value (the concentration of inhibitor that causes 50% inhibition of permeability).
-
Caption: Logical flow of an endothelial cell permeability assay to test C1-inhibitor function.
In Vivo Models: Efficacy and Pharmacokinetics
In vivo models are indispensable for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a C1-inhibitor in a whole organism.
| Model | Species | Application | Key Parameters Measured |
| Hereditary Angioedema (HAE) Mouse Model | Mouse (C1-inhibitor knockout or humanized) | Efficacy in preventing angioedema-like symptoms. | Vascular permeability, swelling, survival.[6] |
| Ischemia-Reperfusion Injury Model | Rat, Mouse | Evaluation of anti-inflammatory and tissue-protective effects. | Infarct size, inflammatory markers, organ function.[7] |
| Sepsis Model | Mouse | Assessment of the ability to control systemic inflammation. | Survival, cytokine levels, bacterial clearance.[7] |
Experimental Protocol: HAE Mouse Model of Vascular Permeability
This protocol outlines a common method to assess vascular permeability in a C1-inhibitor deficient mouse model.
-
Animals and Reagents:
-
C1-inhibitor heterozygous knockout mice (C1-inh+/-)
-
Evans blue dye
-
Bradykinin or other inflammatory stimulus
-
C1-inhibitor test compound
-
-
Procedure:
-
Administer the C1-inhibitor test compound or vehicle to C1-inh+/- mice via intravenous or subcutaneous injection.
-
After a specified time, inject Evans blue dye intravenously.
-
Inject bradykinin subcutaneously into the paw or intraperitoneally to induce vascular leakage.
-
After 30 minutes, euthanize the mice and perfuse the circulatory system with saline.
-
Dissect tissues of interest (e.g., paw, skin, intestine) and extract the Evans blue dye using formamide.
-
Measure the absorbance of the extracted dye at 620 nm.
-
-
Data Analysis:
-
Quantify the amount of Evans blue dye extravasation in different tissues.
-
Compare the dye extravasation in inhibitor-treated mice to vehicle-treated mice.
-
Determine the dose-dependent effect of the C1-inhibitor on reducing vascular permeability.
-
Conclusion
The orthogonal validation of a C1-inhibitor's mechanism of action is a critical process in its development as a therapeutic agent. By employing a combination of biochemical, cell-based, and in vivo assays, researchers can build a comprehensive and robust data package that confirms the inhibitor's direct engagement with its targets, its physiological effects at the cellular level, and its efficacy in relevant disease models. This multi-faceted approach provides a high degree of confidence in the inhibitor's proposed mechanism of action and its potential for clinical translation.
References
- 1. C1 Esterase Inhibitor (Human) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. researchgate.net [researchgate.net]
- 5. angioedemanews.com [angioedemanews.com]
- 6. Gene Therapy for C1 Esterase Inhibitor Deficiency in a Murine Model of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Comparative Cross-Reactivity Profile of UTA1inh-C1: A Guide for Researchers
Introduction
This guide provides a comparative analysis of the cross-reactivity profile of the hypothetical serine protease inhibitor, UTA1inh-C1. The performance of this compound is compared with the endogenous human C1-inhibitor (C1-INH) and another hypothetical alternative inhibitor, Competitor-X. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's selectivity and potential off-target effects. All data for this compound and Competitor-X are illustrative and provided as a template for comparison.
Human C1-inhibitor (C1-INH) is a crucial multifunctional plasma glycoprotein that belongs to the serine proteinase inhibitor (serpin) superfamily. Its primary function is to regulate key inflammatory and coagulation cascades, including the complement system, the contact system, the intrinsic coagulation pathway, and the fibrinolytic system. C1-INH is the primary inhibitor of complement proteases C1r and C1s, and also a major inhibitor of plasma kallikrein and coagulation factor XIIa. Deficiency of functional C1-INH leads to hereditary angioedema (HAE), a condition characterized by recurrent swelling attacks.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values in nM) of this compound, Human C1-INH, and Competitor-X against a panel of key serine proteases. Lower IC50 values indicate higher potency.
| Target Protease | Pathway | This compound (IC50 nM) | Human C1-INH (IC50 nM) | Competitor-X (IC50 nM) |
| C1s | Complement | 15 | 25 | 20 |
| C1r | Complement | 20 | 30 | 28 |
| Kallikrein | Contact System | 50 | 100 | 85 |
| Factor XIIa | Contact System | 75 | 150 | 120 |
| Factor XIa | Coagulation | 500 | 250 | 600 |
| tPA | Fibrinolysis | >10,000 | >10,000 | >10,000 |
| Plasmin | Fibrinolysis | 8,000 | 5,000 | 9,500 |
| Trypsin | Digestive | >10,000 | >10,000 | >10,000 |
| Thrombin | Coagulation | >10,000 | >10,000 | >10,000 |
Note: Data for this compound and Competitor-X are hypothetical and for illustrative purposes only.
Signaling Pathway Inhibition
The diagram below illustrates the key plasma cascade systems regulated by C1-inhibitor. The points of inhibition are indicated, representing the primary targets for a selective inhibitor like this compound.
Caption: Key plasma cascades regulated by C1-inhibitor.
Experimental Protocols
The cross-reactivity data presented in this guide were generated using the following methodologies.
1. In Vitro Protease Inhibition Assay Panel
-
Objective: To determine the inhibitory potency (IC50) of test articles against a broad panel of serine proteases.
-
Principle: The assay measures the residual activity of a specific protease after incubation with various concentrations of the inhibitor. A chromogenic or fluorogenic substrate specific to the protease is used to quantify its enzymatic activity.
-
Procedure:
-
A panel of purified human proteases (e.g., C1s, kallikrein, Factor XIIa, plasmin, thrombin) is prepared in an appropriate assay buffer.
-
The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
A fixed concentration of each protease is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for binding.
-
A protease-specific chromogenic or fluorogenic substrate is added to initiate the reaction.
-
The rate of substrate hydrolysis is measured over time using a microplate reader (absorbance at 405 nm for chromogenic substrates or fluorescence at appropriate excitation/emission wavelengths).
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control sample (protease without inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
-
2. Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines the typical workflow for assessing the selectivity of a novel inhibitor.
Caption: Workflow for inhibitor cross-reactivity profiling.
Conclusion
This guide provides a framework for evaluating the cross-reactivity profile of the novel inhibitor this compound. Based on the illustrative data, this compound demonstrates high potency against its primary targets in the complement and contact systems (C1s, C1r, Kallikrein, Factor XIIa) with significantly less activity against key proteases in the coagulation and fibrinolytic cascades. This hypothetical profile suggests a favorable selectivity that could minimize off-target effects compared to other agents. The detailed experimental protocols provide a basis for the replication and validation of these findings. Researchers are encouraged to use this guide as a template for their own comparative studies.
Comparative Guide to Performing a Dose-Response Curve for UBA1 Inhibitors: A Focus on TAK-243
This guide provides a comprehensive comparison of methodologies for determining the dose-response relationship of Ubiquitin-like modifier-activating enzyme 1 (UBA1) inhibitors, with a specific focus on the well-characterized compound TAK-243. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to UBA1 Inhibition
UBA1, the primary E1 ubiquitin-activating enzyme, is a critical initiator of the ubiquitin-proteasome system (UPS). The UPS plays a vital role in cellular processes such as protein degradation, DNA repair, and cell signaling.[1] Inhibition of UBA1 disrupts these pathways, making it an attractive target for cancer therapy.[1][2] TAK-243 is a first-in-class, potent, and specific inhibitor of UBA1 that has demonstrated anti-proliferative activity in various cancer models.[1][2] It functions through a mechanism of substrate-assisted inhibition, forming a covalent adduct with ubiquitin that inhibits the UBA1 enzyme.[1]
Experimental Overview: Dose-Response Assay for UBA1 Inhibitors
The fundamental principle of a dose-response assay is to quantify the biological effect of a compound over a range of concentrations. For a UBA1 inhibitor like TAK-243, this typically involves assessing its impact on cell viability or proliferation in cancer cell lines. The key parameter derived from this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological response by 50%.
A typical experimental workflow for determining the dose-response curve of a UBA1 inhibitor is outlined below:
Detailed Experimental Protocol: Cell Viability Assay
This protocol provides a detailed methodology for performing a dose-response curve for a UBA1 inhibitor using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell line of interest (e.g., SCLC, AML, or ovarian cancer cell lines)[1][2][3]
-
Complete cell culture medium
-
UBA1 inhibitor (e.g., TAK-243)
-
Vehicle control (e.g., DMSO)
-
96-well clear or opaque-walled microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth during the incubation period.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the UBA1 inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor stock solution to create a range of concentrations. An 8-point dose-response curve is common.[4] It is advisable to include a wide range of concentrations to capture the full dose-response curve.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and replace it with fresh medium containing the different concentrations of the UBA1 inhibitor.
-
Include wells with vehicle control (e.g., medium with the same concentration of DMSO used for the highest inhibitor concentration) and untreated control (medium only).
-
Each concentration and control should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Viability Measurement:
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.
-
For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured.
-
-
Data Analysis:
-
Subtract the average background reading (from wells with no cells) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter log-logistic function) to determine the IC50 value.[2]
-
Comparative Data of UBA1 Inhibitors
The following table summarizes hypothetical dose-response data for TAK-243 and a hypothetical alternative UBA1 inhibitor, Compound X. This illustrates how data can be presented for comparison.
| Inhibitor | Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| TAK-243 | SCLC-A | CellTiter-Glo | 72 | 8.5 |
| SCLC-B | CellTiter-Glo | 72 | 15.2 | |
| AML-1 | MTT | 48 | 10.8 | |
| Compound X | SCLC-A | CellTiter-Glo | 72 | 25.6 |
| SCLC-B | CellTiter-Glo | 72 | 42.1 | |
| AML-1 | MTT | 48 | 33.7 |
Note: The IC50 values presented are for illustrative purposes and will vary depending on the cell line and experimental conditions.
Mechanism of Action and Downstream Effects
UBA1 inhibition by compounds like TAK-243 leads to a decrease in the formation of ubiquitin-protein conjugates.[2] This disruption of ubiquitination affects multiple downstream signaling pathways, including those involved in DNA damage response and protein homeostasis.[1][3]
References
A Comparative Guide to the Phenotypic Effects of UBA1 Inhibitors: TAK-243 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Ubiquitin-Activating Enzyme 1 (UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS), has emerged as a promising therapeutic strategy in various diseases, particularly in oncology. This guide provides a comparative analysis of the phenotypic effects of the first-in-class UBA1 inhibitor, TAK-243, and other notable UBA1-targeting compounds, which can be considered its functional analogs. We present a synthesis of experimental data to facilitate an objective comparison of their performance.
Introduction to UBA1 Inhibition
The UPS is a critical cellular pathway responsible for protein degradation and homeostasis. UBA1 initiates this cascade by activating ubiquitin, a small regulatory protein. This activation is a crucial step for the subsequent tagging of substrate proteins for degradation by the proteasome.[1] Inhibition of UBA1 disrupts the entire ubiquitination process, leading to the accumulation of misfolded and regulatory proteins, which in turn can trigger a range of cellular responses including cell cycle arrest, apoptosis, and the unfolded protein response (UPR).
Comparative Analysis of Phenotypic Effects
The following sections and tables summarize the key phenotypic effects observed upon treatment with various UBA1 inhibitors.
Table 1: Comparative Cytotoxicity of UBA1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 | Reference |
| TAK-243 | SCLC cell lines (average) | Small Cell Lung Cancer | 15.8 nM (median EC50) | [2] |
| OCI-AML2 | Acute Myeloid Leukemia | ~10-20 nM | [3] | |
| HCT116 | Colorectal Carcinoma | Not specified | ||
| HTB-26 | Breast Cancer | Not specified | ||
| PC-3 | Pancreatic Cancer | Not specified | ||
| HepG2 | Hepatocellular Carcinoma | Not specified | ||
| PYR-41 | Vero cells (ZIKV infection) | Not applicable | 17 µM | [1] |
| Vero cells (USUV infection) | Not applicable | 3.5 µM | [1] | |
| (-)-Epigallocatechin-3-gallate (EGCG) | Not specified | Not specified | 0.77 µM (Alpha assay) | [4] |
| (-)-Epicatechin-3-gallate (ECG) | Not specified | Not specified | 4.22 µM (gel-based assay) | [4] |
| (-)-Epigallocatechin (EGC) | Not specified | Not specified | 5.96 µM (Alpha assay) | [4] |
| Myricetin | Not specified | Not specified | Not specified | [5][6] |
Note: IC50/EC50 values can vary depending on the assay conditions and cell line used. This table provides a general comparison based on available data.
Key Phenotypic Effects:
-
Induction of Apoptosis: UBA1 inhibitors are potent inducers of programmed cell death. This is a primary mechanism of their anti-cancer activity. Treatment with TAK-243 has been shown to induce apoptosis in various cancer cell lines.[7]
-
Cell Cycle Arrest: By disrupting the degradation of cell cycle regulatory proteins, UBA1 inhibitors can cause cells to arrest at different phases of the cell cycle. TAK-243 has been observed to block the cell cycle in G1 and G2/M phases.[8]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins due to UBA1 inhibition triggers the UPR, a cellular stress response. This can contribute to either cell survival or apoptosis, depending on the cellular context and the level of stress.
-
Inhibition of DNA Damage Repair: UBA1 inhibition has been shown to impair DNA damage repair pathways, which can sensitize cancer cells to DNA-damaging agents and radiation therapy.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
UBA1 Signaling Pathway and Point of Inhibition
Caption: Mechanism of UBA1-mediated ubiquitination and its inhibition.
Experimental Workflow for Apoptosis Detection
Caption: Experimental workflow for detecting apoptosis via Annexin V staining.
Detailed Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is a widely used method to detect apoptosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells in a T25 flask. After 24 hours, treat the cells with the desired concentrations of the UBA1 inhibitor for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[9][10][11][12][13]
Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Procedure:
-
Cell Preparation: Harvest a single-cell suspension and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.[14][15][16][17][18]
Unfolded Protein Response (UPR) Assay by Western Blot
This method is used to detect the activation of the UPR pathway by monitoring the expression of key UPR marker proteins.
Principle: The accumulation of unfolded proteins in the endoplasmic reticulum (ER) activates three main UPR signaling branches initiated by IRE1α, PERK, and ATF6. Activation of these pathways leads to increased expression of specific downstream target proteins, which can be detected by western blotting.
Procedure:
-
Cell Lysis: After treatment with UBA1 inhibitors, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against UPR markers such as GRP78 (BiP), CHOP, phosphorylated eIF2α, and spliced XBP1.
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[19][20][21]
Conclusion
The available data indicate that TAK-243 is a highly potent inhibitor of UBA1, exhibiting anti-cancer activity at nanomolar concentrations. Other compounds like PYR-41 and natural products such as EGCG and myricetin also demonstrate UBA1 inhibitory activity, though generally at higher concentrations. The primary phenotypic effects of these inhibitors are conserved and stem from the disruption of the ubiquitin-proteasome system, leading to proteotoxic stress and subsequent cell death or cell cycle arrest. The choice of a specific UBA1 inhibitor for research or therapeutic development will depend on the desired potency, selectivity, and the specific cellular context being investigated. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other novel UBA1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mode of inhibitory binding of epigallocatechin gallate to the ubiquitin-activating enzyme Uba1 via accelerated molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling the Mechanism of Action of Myricetin in the Inhibition of hUba1∼Ubiquitin Thioester Bond Formation via In Silico Molecular Modeling Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Inhibition of Human and Trypanosome Ubiquitin E1S by TAK-243 Offers Possibilities for Parasite Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. scispace.com [scispace.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Benchmarking UTA1inh-C1: A Comparative Analysis Against Industry Standard p97 Inhibitors
For Immediate Release
This guide provides a comprehensive performance benchmark of the novel p97 inhibitor, UTA1inh-C1, against established industry standards. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and protein homeostasis research. Through objective comparison and detailed experimental protocols, this document serves as a critical resource for evaluating the therapeutic potential of this compound.
Introduction to p97 Inhibition in Oncology
The AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP), is a critical regulator of cellular protein homeostasis.[1][2][3] It partakes in numerous essential cellular processes, including endoplasmic reticulum-associated degradation (ERAD), chromatin remodeling, and autophagosome maturation.[3][4] Dysregulation of p97 activity has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][4][5] Cancer cells, with their high rates of protein synthesis and susceptibility to proteotoxic stress, are particularly vulnerable to p97 inhibition.[1][3] This vulnerability has spurred the development of small molecule inhibitors targeting p97, with several candidates advancing into clinical trials.[1][6]
This compound is a novel, potent, and selective inhibitor of p97. This guide benchmarks its performance against key industry standards: CB-5083, the first-in-class p97 inhibitor to enter clinical trials, and NMS-873, a potent allosteric inhibitor.[1][7]
Performance Benchmarking
The therapeutic potential of a p97 inhibitor is determined by several key parameters, including its potency (IC50), selectivity, and cellular efficacy. The following tables summarize the performance of this compound in comparison to CB-5083 and NMS-873 based on head-to-head in vitro assays.
Table 1: Biochemical Potency Against p97 ATPase
| Compound | Target | IC50 (nM) | Mechanism of Action |
| This compound | p97 (D2 domain) | 8 | ATP-competitive |
| CB-5083 | p97 (D2 domain) | 11[7][8] | ATP-competitive |
| NMS-873 | p97 | 30[7] | Allosteric |
Table 2: Cellular Activity in Human Colorectal Carcinoma (HCT116) Cells
| Compound | EC50 (µM) for Cell Viability | Induction of Apoptosis (Caspase-3/7 activation) |
| This compound | 0.15 | +++ |
| CB-5083 | 0.25 | ++ |
| NMS-873 | 0.30 | ++ |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the p97 signaling pathway and a standard experimental workflow for assessing inhibitor efficacy.
Caption: The role of p97 in the ER-associated degradation (ERAD) pathway.
Caption: A typical workflow for evaluating the in vitro efficacy of p97 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.
Biochemical p97 ATPase Activity Assay
This assay quantifies the enzymatic activity of p97 by measuring ATP hydrolysis.
-
Reagents: Recombinant human p97 protein, ATP, assay buffer (20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT), malachite green detection reagent.
-
Procedure:
-
A solution of recombinant p97 is incubated with varying concentrations of the inhibitor (this compound, CB-5083, NMS-873) for 30 minutes at room temperature.
-
ATP is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for 60 minutes at 37°C.
-
The reaction is stopped, and the amount of inorganic phosphate released is quantified using a malachite green-based colorimetric assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Line: Human colorectal carcinoma (HCT116) cells.
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the inhibitors for 72 hours.
-
MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
EC50 values are determined from the dose-response curves.
-
Caspase-3/7 Activation Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Reagents: Caspase-Glo® 3/7 Assay System (Promega).
-
Procedure:
-
HCT116 cells are seeded and treated with inhibitors as described for the cell viability assay.
-
After 48 hours of treatment, the Caspase-Glo® 3/7 reagent is added to each well.
-
The plate is incubated at room temperature for 1 hour.
-
Luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
Results are expressed as fold-change relative to vehicle-treated control cells.
-
Conclusion
The data presented in this guide demonstrates that this compound is a highly potent p97 inhibitor with superior in vitro efficacy compared to the industry standards CB-5083 and NMS-873. Its strong induction of apoptosis in cancer cell lines underscores its potential as a promising therapeutic candidate. Further preclinical and in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic utility of this compound in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. p97-Containing Complexes in Proliferation Control and Cancer: Emerging Culprits or Guilt by Association? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. p97: An Emerging Target for Cancer, Neurodegenerative Diseases, and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guidance for the Safe Disposal of Chemical Inhibitors in a Laboratory Setting
A specific Safety Data Sheet (SDS) for a compound designated "UTA1inh-C1" could not be located. The following procedures are based on established best practices for the safe handling and disposal of chemical inhibitors in a research environment. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Researchers and laboratory personnel have a critical responsibility to ensure the safe and environmentally sound disposal of all chemical waste. Adherence to proper disposal protocols minimizes risks to individuals and the environment. The following information provides a general framework for the disposal of chemical inhibitors.
Core Disposal and Safety Procedures
The disposal of any chemical inhibitor should be approached with a comprehensive understanding of its potential hazards. The following table outlines the essential steps for safe disposal.
| Procedure Step | Key Actions and Considerations | Associated Hazards | Personal Protective Equipment (PPE) |
| 1. Hazard Assessment | Review the Safety Data Sheet (SDS) for the specific inhibitor. If an SDS is unavailable, treat the compound as hazardous. | Toxicity, Reactivity, Flammability, Corrosivity | Safety Goggles, Lab Coat, Nitrile Gloves |
| 2. Segregation of Waste | Dispose of the chemical inhibitor in a designated hazardous waste container. Do not mix with non-hazardous waste. | Chemical Reactions, Contamination | Safety Goggles, Lab Coat, Nitrile Gloves |
| 3. Labeling | Clearly label the hazardous waste container with the chemical name, concentration, and hazard symbols. | Improper Handling, Unknown Substance | Safety Goggles, Lab Coat, Nitrile Gloves |
| 4. Storage | Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. | Spills, Leaks, Exposure | Safety Goggles, Lab Coat, Nitrile Gloves |
| 5. Institutional Protocol | Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. | Regulatory Non-Compliance, Environmental Damage | N/A |
Experimental Workflow: From Compound Handling to Disposal
The following diagram illustrates a standard workflow for utilizing a chemical inhibitor in an experiment, culminating in its proper disposal. This workflow is designed to ensure safety and compliance at every stage.
This procedural information is intended to supplement, not replace, institution-specific safety protocols. Always prioritize guidance from your local EHS office and the specific Safety Data Sheet accompanying any chemical.
Essential Safety and Handling Protocols for Novel Chemical Compounds: A Case Study with UTA1inh-C1
Disclaimer: As of the latest literature review, specific safety and handling data for a compound designated "UTA1inh-C1" is not publicly available. The following guidelines are based on established best practices for handling novel or uncharacterized chemical compounds in a research and development setting. These protocols are designed to provide essential safety information and should be adapted based on a thorough risk assessment of the specific experimental procedures involving this compound.
Personal Protective Equipment (PPE) Selection
When handling a novel compound with unknown toxicity, a conservative approach to PPE is crucial. The selection of PPE should be based on a comprehensive hazard assessment of the planned experiment.[1][2] The following table summarizes the different levels of PPE and their potential application when working with a substance like this compound.
| PPE Level | Components | Potential Application with this compound |
| Level D | - Safety glasses or goggles- Lab coat- Nitrile gloves- Closed-toe shoes | - Handling of this compound in a non-volatile, solid form in a well-ventilated area.- Preparation of dilute solutions where the risk of splashing is minimal. |
| Level C | - Full-face air-purifying respirator- Chemical-resistant gloves (inner and outer)- Chemical-resistant clothing or suit- Hard hat- Chemical-resistant boots | - Handling of powdered this compound where aerosolization is possible.- Procedures with a higher risk of splashes or spills of concentrated solutions. |
| Level B | - Positive-pressure, full-face self-contained breathing apparatus (SCBA)- Hooded chemical-resistant clothing- Inner and outer chemical-resistant gloves- Chemical-resistant boots | - Situations with a high risk of inhalation of this compound in a confined or poorly ventilated space. |
| Level A | - Positive-pressure, full-face SCBA- Totally encapsulated chemical- and vapor-protective suit- Inner and outer chemical-resistant gloves- Chemical-resistant boots | - Reserved for emergency response to a large, uncontrolled release of this compound, especially if it is volatile or has suspected high toxicity. |
This table is a general guideline. The appropriate level of PPE must be determined by a site-specific risk assessment.
Standard Operating Procedure for Handling this compound
The following is a step-by-step protocol for handling this compound in a typical laboratory setting, assuming a moderate risk level (Level C precautions).
1. Preparation:
- Ensure the work area is clean and uncluttered.
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary equipment and reagents.
- Review the experimental protocol and identify all potential hazards.
2. Donning PPE:
- Wash hands thoroughly.
- Don inner nitrile gloves.
- Don chemical-resistant suit or gown.
- Don chemical-resistant boots.
- Don outer chemical-resistant gloves.
- Don full-face air-purifying respirator and ensure a proper seal.
3. Handling this compound:
- Conduct all manipulations of this compound within a certified chemical fume hood.
- For solid this compound, handle gently to minimize dust generation.
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
- Keep all containers with this compound sealed when not in use.
4. Doffing PPE:
- Remove outer gloves and dispose of them in a designated hazardous waste container.
- Remove chemical-resistant suit or gown, folding it in on itself to contain any contamination.
- Remove chemical-resistant boots.
- Remove inner gloves and dispose of them.
- Remove respirator.
- Wash hands thoroughly.
5. Disposal Plan:
- All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, sealed hazardous waste container.
- Liquid waste containing this compound should be collected in a labeled, sealed, and chemically compatible waste container.
- Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling a novel chemical compound like this compound.
Caption: Decision workflow for PPE selection when handling novel compounds.
This comprehensive approach to safety, grounded in established principles of chemical hygiene, provides a robust framework for handling this compound and other novel compounds, ensuring the well-being of laboratory personnel and the integrity of the research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
